molecular formula C126H207N37O34S B549571 VIP(6-28)(human, rat, porcine, bovine) CAS No. 69698-54-0

VIP(6-28)(human, rat, porcine, bovine)

Katalognummer: B549571
CAS-Nummer: 69698-54-0
Molekulargewicht: 2816.3 g/mol
InChI-Schlüssel: BVEZAVADHLXCKB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VPAC antagonist.>VIP(6-28)(human, rat, porcine, bovine) is an effective antagonist of the actions of exogenous vasoactive intestinal peptide (VIP) on cAMP.

Eigenschaften

IUPAC Name

4-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1,4-diamino-1,4-dioxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C126H207N37O34S/c1-15-66(10)99(122(195)157-86(53-64(6)7)113(186)150-83(102(135)175)57-94(132)170)161-120(193)92(61-164)159-117(190)90(59-96(134)172)155-114(187)85(52-63(4)5)152-115(188)87(55-71-34-38-73(167)39-35-71)153-109(182)77(30-20-23-46-128)144-107(180)78(31-21-24-47-129)148-121(194)98(65(8)9)160-103(176)67(11)142-105(178)82(44-50-198-14)147-111(184)81(42-43-93(131)169)146-106(179)76(29-19-22-45-127)143-108(181)79(32-25-48-140-125(136)137)145-112(185)84(51-62(2)3)151-110(183)80(33-26-49-141-126(138)139)149-123(196)101(69(13)166)163-119(192)88(56-72-36-40-74(168)41-37-72)154-116(189)89(58-95(133)171)156-118(191)91(60-97(173)174)158-124(197)100(68(12)165)162-104(177)75(130)54-70-27-17-16-18-28-70/h16-18,27-28,34-41,62-69,75-92,98-101,164-168H,15,19-26,29-33,42-61,127-130H2,1-14H3,(H2,131,169)(H2,132,170)(H2,133,171)(H2,134,172)(H2,135,175)(H,142,178)(H,143,181)(H,144,180)(H,145,185)(H,146,179)(H,147,184)(H,148,194)(H,149,196)(H,150,186)(H,151,183)(H,152,188)(H,153,182)(H,154,189)(H,155,187)(H,156,191)(H,157,195)(H,158,197)(H,159,190)(H,160,176)(H,161,193)(H,162,177)(H,163,192)(H,173,174)(H4,136,137,140)(H4,138,139,141)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVEZAVADHLXCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H207N37O34S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583194
Record name Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2816.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69698-54-0
Record name Phenylalanylthreonyl-alpha-aspartylasparaginyltyrosylthreonylarginylleucylarginyllysylglutaminylmethionylalanylvalyllysyllysyltyrosylleucylasparaginylserylisoleucylleucylaspartamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VIP(6-28) in Rat Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive analysis of the molecular and physiological mechanisms underlying the action of VIP(6-28), a critical antagonist of the Vasoactive Intestinal Peptide (VIP) system, specifically within rat neurons. It synthesizes key findings on its receptor interactions, signal transduction pathways, and downstream physiological effects, supported by quantitative data and detailed experimental methodologies.

Introduction: Vasoactive Intestinal Peptide (VIP) and its Receptors

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide distribution in the central and peripheral nervous systems.[1] It functions as a neurotransmitter, neuromodulator, and neurotrophic factor, implicated in a vast array of physiological processes.[1][2][3] The biological effects of VIP are mediated through its interaction with a class of G-protein coupled receptors (GPCRs).[1]

There are three primary receptors for VIP and its structurally related peptide, Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP):

  • VPAC1 Receptor (VPAC1R): Binds VIP and PACAP with similarly high affinity.[1][4] It is widely distributed in the central nervous system, including the cerebral cortex and hippocampus.[5]

  • VPAC2 Receptor (VPAC2R): Also binds VIP and PACAP with comparable high affinity.[1][4] In female rodents, GnRH neurons have been shown to express the VPAC2 receptor.[6]

  • PAC1 Receptor (PAC1R): Shows a much higher affinity for PACAP than for VIP, which it binds with low affinity.[1][3][4]

These receptors are predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3]

VIP(6-28): A Competitive Antagonist of VIP Receptors

VIP(6-28) is a peptide fragment of VIP that lacks the first five N-terminal amino acids. It functions as an effective, though generally non-specific, antagonist of VIP receptors, particularly the VPAC1 and VPAC2 subtypes.[1][7] Its primary mechanism of action is to competitively block the binding of endogenous VIP to its receptors, thereby inhibiting the downstream signaling cascade.

Core Mechanism of Action: Inhibition of the cAMP Pathway

The most well-documented mechanism of action for VIP(6-28) in rat neurons is the inhibition of VIP-stimulated cAMP production.[8][9] Studies on adult rat superior cervical sympathetic ganglion (SCG) neurons have demonstrated that VIP(6-28) effectively reduces the increase in cAMP levels induced by exogenous VIP in a dose-dependent manner.[9] Importantly, VIP(6-28) alone does not alter basal cAMP levels, indicating it is a pure antagonist without inverse agonist activity.[8][9] This antagonism is specific to the VIP signaling pathway; VIP(6-28) does not significantly affect cAMP elevation stimulated by other agents like forskolin (a direct adenylyl cyclase activator) or isoproterenol (a β-adrenergic agonist).[8][9]

This inhibition of the cAMP pathway prevents the activation of Protein Kinase A (PKA) and the subsequent phosphorylation of downstream targets, including transcription factors like the cAMP Response Element-Binding protein (CREB).

VIP_Signaling_Pathway receptor VPAC1/VPAC2 Extracellular Intracellular g_protein Gαs receptor:f2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates cAMP cAMP ac->cAMP Converts VIP VIP VIP->receptor:f1 Binds & Activates VIP628 VIP(6-28) VIP628->receptor:f1 Binds & Blocks ATP ATP ATP->ac PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Initiates SCG_Workflow start Euthanize Rat & Dissect SCG culture Place SCG in Organ Culture (F-12 Medium, 37°C, 95% O2) start->culture ibmx Pre-incubate 30 min with 500 µM IBMX culture->ibmx antagonist Pre-incubate 30 min with VIP(6-28) ibmx->antagonist agonist Add VIP Agonist antagonist->agonist homogenize Terminate Reaction & Homogenize Tissue agonist->homogenize measure Quantify cAMP Levels (e.g., ELISA) homogenize->measure end Data Analysis measure->end Nociception_Logic VIP Endogenous VIP (in OA condition) Receptor VPAC Receptors on Nociceptive Neurons VIP->Receptor Activates Sensitization Neuronal Sensitization & Hyperexcitability Receptor->Sensitization Leads to Pain Increased Afferent Firing (Pain Signal) Sensitization->Pain VIP628 VIP(6-28) (Antagonist) Block Receptor Blockade VIP628->Block Causes Block->Receptor Inhibits Reduction Reduced Firing Rate (Analgesia) Block->Reduction Results in

References

The Role of VIP(6-28) in cAMP Modulation Experiments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Vasoactive Intestinal Peptide (6-28), hereafter referred to as VIP(6-28), a critical tool in the study of cyclic adenosine monophosphate (cAMP) signaling pathways. VIP(6-28) is a truncated analog of the Vasoactive Intestinal Peptide (VIP) and functions as a potent and specific competitive antagonist of VIP receptors, thereby inhibiting VIP-mediated intracellular cAMP accumulation. This guide will detail its mechanism of action, provide quantitative data on its efficacy, outline experimental protocols for its use, and visualize the relevant biological and experimental workflows.

Mechanism of Action

Vasoactive Intestinal Peptide is a neuropeptide that exerts a wide range of biological effects by binding to two high-affinity G protein-coupled receptors (GPCRs): VPAC1 and VPAC2.[1][2] Upon binding of VIP, these receptors activate the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[2][3] The subsequent increase in intracellular cAMP concentration activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.[2][3]

VIP(6-28) is a specific competitive inhibitor of VIP receptors.[1] By binding to VPAC1 and VPAC2 receptors, VIP(6-28) prevents the binding of the endogenous agonist, VIP, and consequently blocks the activation of adenylyl cyclase and the subsequent rise in intracellular cAMP levels.[4][5][6] It is important to note that VIP(6-28) itself does not typically alter basal cAMP levels.[5][7]

Quantitative Data: Inhibitory Effects of VIP(6-28) on VIP-Induced cAMP Accumulation

The efficacy of VIP(6-28) as a VIP receptor antagonist has been quantified in various experimental systems. The following table summarizes the reported inhibitory concentrations of VIP(6-28) on VIP-stimulated cAMP production.

Cell/Tissue TypeVIP ConcentrationVIP(6-28) ConcentrationPercent Inhibition of VIP-induced cAMP IncreaseReference
Adult Rat Superior Cervical Ganglion (SCG) Cultures10 µM10 µM52%[5][7]
Adult Rat Superior Cervical Ganglion (SCG) Cultures10 µM30 µM64%[5][7][8]
Adult Rat Superior Cervical Ganglion (SCG) Cultures10 µM100 µM81%[5][7]
Human Odontoblast Cell Line1 nM10 nM33.6%[9]
Human Odontoblast Cell Line1 nM100 nM44.2%[9]

Experimental Protocols

The following is a generalized protocol for investigating the inhibitory effect of VIP(6-28) on VIP-induced cAMP accumulation in cell culture. This protocol is based on methodologies reported in the literature and should be adapted for specific cell types and experimental conditions.[5][7][8]

Materials:

  • Cell line of interest expressing VIP receptors

  • Appropriate cell culture medium (e.g., F-12 defined medium)

  • Vasoactive Intestinal Peptide (VIP)

  • VIP(6-28)

  • Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Lysis buffer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluence.

  • Pre-incubation with Phosphodiesterase Inhibitor:

    • Aspirate the culture medium and wash the cells with warm PBS.

    • Add fresh medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well.

    • Incubate for 30 minutes at 37°C to allow for the inhibition of phosphodiesterases, which will prevent the degradation of cAMP.[5][7]

  • Antagonist Treatment (VIP(6-28)):

    • For wells that will be treated with the antagonist, add the desired concentrations of VIP(6-28) to the medium containing the phosphodiesterase inhibitor.

    • Incubate for a designated pre-treatment time (e.g., 5-30 minutes) at 37°C.[5][7]

  • Agonist Stimulation (VIP):

    • Add various concentrations of VIP to the wells, both with and without the VIP(6-28) pre-treatment. Include control wells with no VIP or VIP(6-28) to measure basal cAMP levels.

    • Incubate for a specific stimulation period (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis:

    • Aspirate the medium.

    • Wash the cells with cold PBS.

    • Add the appropriate lysis buffer provided with the cAMP assay kit to each well.

    • Incubate on ice for the recommended time to ensure complete cell lysis.

  • cAMP Measurement:

    • Collect the cell lysates.

    • Perform the cAMP assay according to the manufacturer's instructions. This may involve a competitive ELISA, a fluorescence-based assay, or other detection methods.

  • Data Analysis:

    • Quantify the cAMP concentration in each sample.

    • Normalize the data as required (e.g., to protein concentration).

    • Plot dose-response curves for VIP in the presence and absence of VIP(6-28) to determine the extent of inhibition.

Visualizations

Signaling Pathway of VIP and Inhibition by VIP(6-28)

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/2 Receptor VIP->VPAC_Receptor Binds and Activates VIP628 VIP(6-28) VIP628->VPAC_Receptor Binds and Inhibits G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: VIP signaling pathway and its inhibition by VIP(6-28).

Experimental Workflow for cAMP Modulation Assay

Experimental_Workflow start Start: Plate Cells culture Culture to Desired Confluence start->culture preincubation Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) culture->preincubation split preincubation->split no_agonist No VIP Control (Basal Level) preincubation->no_agonist antagonist Add VIP(6-28) (Antagonist Group) split->antagonist no_antagonist Vehicle Control (No Antagonist Group) split->no_antagonist agonist Stimulate with VIP antagonist->agonist no_antagonist->agonist lysis Lyse Cells agonist->lysis no_agonist->lysis assay Perform cAMP Assay lysis->assay analysis Data Analysis assay->analysis end End analysis->end

Caption: General workflow for a cAMP modulation experiment using VIP(6-28).

References

An In-depth Technical Guide to the Structural Properties of Human and Porcine VIP(6-28)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasoactive Intestinal Peptide (VIP), a 28-amino acid neuropeptide, plays a crucial role in a multitude of physiological processes. Its C-terminal fragment, VIP(6-28), is of significant interest for its biological activity. This technical guide provides a comprehensive analysis of the structural characteristics of human and porcine VIP(6-28). A key finding of this report is the complete conservation of the primary amino acid sequence between the human and porcine orthologs, suggesting an identical three-dimensional structure. This document details the known structural features of VIP, derived primarily from nuclear magnetic resonance (NMR) studies of the human peptide, and provides detailed methodologies for the key experimental techniques used in its structural elucidation. Furthermore, this guide illustrates the signaling pathways activated by VIP, offering a complete picture for researchers in the field.

Primary Structure: A Tale of Conservation

The Vasoactive Intestinal Peptide (VIP) is remarkably conserved across many mammalian species. Our investigation confirms that the amino acid sequence of the full-length VIP, and consequently the VIP(6-28) fragment, is identical between humans (Homo sapiens) and pigs (Sus scrofa). This absolute conservation at the primary structure level is a strong indicator of a conserved three-dimensional structure and, by extension, a conserved function.

The amino acid sequence for both human and porcine VIP(6-28) is presented in Table 1.

Table 1: Amino Acid Sequence of Human and Porcine VIP(6-28)

Residue Number Three-Letter Code One-Letter Code
6PheF
7ThrT
8AspD
9AsnN
10TyrY
11ThrT
12ArgR
13LeuL
14ArgR
15LysK
16GlnQ
17MetM
18AlaA
19ValV
20LysK
21LysK
22TyrY
23LeuL
24AsnN
25SerS
26IleI
27LeuL
28Asn-NH2N-NH2

The C-terminus is amidated.

Secondary and Tertiary Structure: Insights from NMR

To date, no studies have reported a direct comparison of the three-dimensional structures of human and porcine VIP(6-28). However, the identical primary sequence allows for the extrapolation of structural data from human VIP to its porcine counterpart. The solution structure of the full-length human VIP has been investigated by two-dimensional proton nuclear magnetic resonance (2D ¹H-NMR) spectroscopy.

A key study by Theriault and colleagues (1991) determined the structure of VIP in a 40% 2,2,2-trifluoroethanol (TFE) in water solution. TFE is a solvent known to promote the formation of secondary structures, particularly helices, that may be transiently populated in aqueous solution or adopted upon receptor binding. The study revealed that VIP adopts a conformation consisting of two helical stretches, encompassing residues 7-15 and 19-27, which are connected by a more flexible region around residues 16-18.[1] This suggests that the VIP(6-28) fragment largely maintains a helical conformation.

Table 2: Summary of Structural Features of Human VIP

Structural Feature Residue Range Method of Determination Reference
α-Helix7-152D ¹H-NMRTheriault et al., 1991[1]
Flexible Region16-182D ¹H-NMRTheriault et al., 1991[1]
α-Helix19-272D ¹H-NMRTheriault et al., 1991[1]

Experimental Protocols

This section provides an overview of the methodologies typically employed for the structural determination of peptides like VIP(6-28).

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution.

Sample Preparation:

  • Peptide Synthesis: The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Dissolution: A lyophilized sample of the peptide is dissolved in a suitable solvent system. For VIP, a solution of 40% 2,2,2-trifluoroethanol (TFE) in 60% H₂O/D₂O (9:1 v/v) has been used to induce and stabilize helical structures.[1]

  • Concentration: The peptide concentration is typically in the millimolar range (1-5 mM).

  • Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), is added.

Data Acquisition:

  • Spectrometer: Data are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]

  • 2D NMR Experiments: A series of two-dimensional NMR experiments are performed to assign the proton resonances and obtain structural restraints. These include:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid residue.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.

Structure Calculation:

  • Resonance Assignment: The collected spectra are processed, and the proton resonances are assigned to specific amino acids in the peptide sequence.

  • NOE Restraint Generation: NOESY cross-peaks are integrated, and the volumes are converted into upper distance limits.

  • Structure Calculation: The distance restraints, along with any dihedral angle restraints derived from coupling constants, are used in molecular dynamics and/or simulated annealing algorithms to calculate a family of structures consistent with the NMR data.

  • Structure Validation: The resulting structures are evaluated for their agreement with the experimental data and for their stereochemical quality.

experimental_workflow_NMR cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_structure_calc Structure Calculation peptide_synthesis Peptide Synthesis & Purification dissolution Dissolution in Solvent peptide_synthesis->dissolution cosy COSY dissolution->cosy assignment Resonance Assignment cosy->assignment tocsy TOCSY tocsy->assignment noesy NOESY noesy->assignment restraints NOE Restraint Generation assignment->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

NMR Experimental Workflow

CD spectroscopy is used to assess the secondary structure content of a peptide.

Methodology:

  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) at a concentration typically between 0.1 and 1 mg/mL.

  • Instrumentation: CD spectra are recorded on a spectropolarimeter.

  • Data Collection: Spectra are typically recorded in the far-UV region (190-250 nm).

  • Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.

VIP Signaling Pathways

VIP exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. The binding of VIP to these receptors initiates intracellular signaling cascades.

VIP_signaling cluster_membrane Plasma Membrane VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 Gs Gαs VPAC1->Gs Gq Gαq VPAC1->Gq VPAC2->Gs AC Adenylate Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG cleaves PIP2 PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB PIP2 PIP2 Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response CREB->Cellular_Response

VIP Receptor Signaling Pathways

The primary signaling pathway involves the activation of adenylyl cyclase through the Gs alpha subunit, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the CREB transcription factor, to elicit a cellular response. Additionally, VIP receptors can couple to the Gq alpha subunit, activating Phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium release and Protein Kinase C (PKC) activation.

Conclusion

The complete amino acid sequence identity of VIP(6-28) between humans and pigs underscores its evolutionary importance and implies a conserved three-dimensional structure. The available structural data, primarily from NMR studies of human VIP, indicate a predominantly helical conformation for this fragment. This high degree of conservation has significant implications for research and drug development, as it suggests that porcine-derived VIP can be a relevant model for studying human physiological and pathological processes. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for scientists working to further unravel the multifaceted roles of VIP and its fragments.

References

An In-depth Technical Guide to the Interaction of VIP(6-28) with G-protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the Vasoactive Intestinal Peptide fragment, VIP(6-28), and its primary targets, the G-protein coupled receptors (GPCRs) of the VIP receptor family (VPAC1, VPAC2) and the PACAP receptor (PAC1). VIP(6-28) is a truncated form of the endogenous neuropeptide VIP and is widely recognized as a competitive antagonist of VIP receptors, primarily targeting the VPAC1 receptor. This guide delves into the molecular interactions, signaling pathways, and functional consequences of this antagonism. Detailed experimental protocols for studying these interactions are provided, along with a summary of available quantitative data. Furthermore, this guide utilizes Graphviz diagrams to visually represent key signaling pathways and experimental workflows, offering a clear and concise resource for researchers in pharmacology, cell biology, and drug development.

Introduction to VIP(6-28) and its Receptor Targets

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide array of physiological processes, including vasodilation, smooth muscle relaxation, and modulation of immune responses. Its effects are mediated through its interaction with three class B GPCRs: the VPAC1 receptor, the VPAC2 receptor, and the PACAP receptor type 1 (PAC1). VIP(6-28) is a C-terminal fragment of VIP, lacking the first five N-terminal amino acids. This structural modification transforms the peptide from an agonist to a competitive antagonist, particularly at the VPAC1 receptor.[1][2][3][4]

The antagonistic properties of VIP(6-28) make it a valuable tool for elucidating the physiological roles of VIP and for investigating the therapeutic potential of blocking VIP signaling in various pathological conditions.

Molecular Interaction of VIP(6-28) with VPAC1 Receptor

The binding of VIP and its analogs to the VPAC1 receptor is a two-step process, often referred to as the "two-domain" or "ligand-capture" model. The C-terminal region of the ligand, including the sequence present in VIP(6-28), initially interacts with the large N-terminal ectodomain (N-ted) of the receptor. This initial binding event is followed by the interaction of the N-terminal region of the full-length VIP with the transmembrane domain and extracellular loops of the receptor, leading to receptor activation.

As VIP(6-28) lacks the N-terminal portion required for receptor activation, it can bind to the N-ted but fails to induce the conformational change necessary for G-protein coupling and subsequent downstream signaling. This competitive binding at the N-ted effectively blocks the binding of the endogenous agonist, VIP, thereby antagonizing its effects.

Signaling Pathways Modulated by VIP(6-28)

The primary signaling pathway activated by VIP through VPAC1 and VPAC2 receptors is the adenylyl cyclase (AC) pathway. Upon agonist binding, the activated receptor couples to the stimulatory G-protein (Gs), leading to the activation of AC, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating the physiological effects of VIP.

VIP(6-28) acts as an antagonist by preventing this cascade. By competitively inhibiting the binding of VIP to the receptor, VIP(6-28) blocks the Gs-protein activation and the subsequent increase in intracellular cAMP levels.[1][5]

In addition to the cAMP pathway, VIP has been shown to modulate other signaling cascades, including the Phospholipase C (PLC) and Extracellular signal-Regulated Kinase (ERK) pathways. The antagonistic effect of VIP(6-28) on these pathways is less extensively characterized but is presumed to occur through the same mechanism of competitive inhibition at the receptor level.

Visualizing the VIP Signaling Pathway and its Antagonism by VIP(6-28)

VIP_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPAC1 VPAC1 Receptor N-ted TM Domains VIP->VPAC1:n Binds VIP628 VIP(6-28) VIP628->VPAC1:n Blocks Gs Gs (αβγ) VPAC1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK PKA->ERK Phosphorylates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response ERK->Cellular_Response CREB->Cellular_Response

Caption: VIP signaling cascade and its inhibition by VIP(6-28).

Quantitative Data

While VIP(6-28) is widely used as a VIP receptor antagonist, specific binding affinity values such as Ki or IC50 are not consistently reported across the literature. The available data primarily focuses on its functional antagonism of VIP-induced cAMP production.

Parameter Receptor Cell Line/Tissue Value Reference
IC50 VPAC1Human Odontoblast Cell Line10-100 nM (for inhibition of VIP-induced cAMP increase)[6]
% Inhibition of VIP-stimulated cAMP increase VPAC1Rat Superior Cervical Ganglion52% at 10 µM, 64% at 30 µM, 81% at 100 µM[1]

Note: The lack of standardized reporting of binding affinities for VIP(6-28) highlights the need for further quantitative characterization of this important pharmacological tool.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of VIP(6-28) for VIP receptors using a radiolabeled VIP analog, such as [125I]-VIP.

Objective: To determine the inhibitory constant (Ki) of VIP(6-28) at VPAC1 receptors.

Materials:

  • Cells or membranes expressing the VPAC1 receptor (e.g., HT-29 cells)

  • [125I]-VIP (radioligand)

  • Unlabeled VIP (for determining non-specific binding)

  • VIP(6-28) (competitor)

  • Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., Millipore Multiscreen)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: If using cell membranes, prepare them from cultured cells expressing the receptor of interest by homogenization and centrifugation. Resuspend the final membrane pellet in Binding Buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: [125I]-VIP + Binding Buffer

    • Non-specific Binding: [125I]-VIP + excess unlabeled VIP (e.g., 1 µM)

    • Competition: [125I]-VIP + varying concentrations of VIP(6-28)

  • Incubation: Add the cell membranes to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the log concentration of VIP(6-28).

    • Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the specific binding of [125I]-VIP) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Membranes Expressing VPAC1 start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition with VIP(6-28) prep->setup incubate Incubate with [125I]-VIP and Membranes setup->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand competitive binding assay.

cAMP Accumulation Assay

This protocol outlines a method to functionally assess the antagonistic activity of VIP(6-28) by measuring its effect on VIP-stimulated intracellular cAMP accumulation.

Objective: To determine the IC50 of VIP(6-28) for the inhibition of VIP-stimulated cAMP production.

Materials:

  • Cells expressing the VPAC1 receptor

  • Cell culture medium

  • VIP

  • VIP(6-28)

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Lysis buffer

  • cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and grow to a suitable confluency.

  • Pre-treatment: Pre-incubate the cells with various concentrations of VIP(6-28) for a defined period (e.g., 15-30 minutes) in the presence of IBMX (to prevent cAMP degradation).

  • Stimulation: Add a fixed concentration of VIP (typically the EC50 concentration for cAMP production) to the wells and incubate for a further period (e.g., 10-15 minutes).

  • Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the provided lysis buffer from the cAMP assay kit.

  • cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the log concentration of VIP(6-28).

    • Determine the IC50 value (the concentration of VIP(6-28) that inhibits 50% of the VIP-stimulated cAMP production) from the dose-response curve using non-linear regression analysis.

cAMP_Assay_Workflow start Start culture Culture VPAC1- Expressing Cells start->culture pretreat Pre-treat with VIP(6-28) and IBMX culture->pretreat stimulate Stimulate with VIP pretreat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Intracellular cAMP Levels lyse->measure analyze Data Analysis: Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for a cAMP accumulation assay.

ERK Phosphorylation Western Blot Assay

This protocol describes a method to investigate the effect of VIP(6-28) on VIP-induced ERK phosphorylation.

Objective: To determine if VIP(6-28) can block VIP-stimulated ERK1/2 phosphorylation.

Materials:

  • Cells expressing the VPAC1 receptor

  • Serum-free cell culture medium

  • VIP

  • VIP(6-28)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

    • Pre-incubate the cells with or without VIP(6-28) for a specified time.

    • Stimulate the cells with VIP for a short period (e.g., 5-10 minutes).

    • Include unstimulated and VIP-only stimulated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with Blocking Buffer.

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing:

    • Strip the membrane to remove the bound antibodies.

    • Re-probe the same membrane with the anti-total-ERK1/2 primary antibody to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Calculate the ratio of phospho-ERK to total-ERK for each condition to determine the effect of VIP and VIP(6-28) on ERK phosphorylation.

Western_Blot_Workflow start Start treat Cell Treatment: - Serum Starvation - VIP(6-28) Pre-incubation - VIP Stimulation start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE and Western Blot quantify->sds_page immunoblot Immunoblotting for Phospho-ERK sds_page->immunoblot reprobe Strip and Re-probe for Total-ERK immunoblot->reprobe analyze Densitometry and Data Analysis reprobe->analyze end End analyze->end

Caption: Workflow for an ERK phosphorylation Western blot assay.

Conclusion

VIP(6-28) is a valuable pharmacological tool for studying the physiological and pathological roles of the VIP signaling system. Its primary mechanism of action is the competitive antagonism of VIP receptors, most notably the VPAC1 receptor, leading to the inhibition of downstream signaling pathways such as the adenylyl cyclase/cAMP cascade. While its functional antagonistic properties are well-documented, a more comprehensive quantitative characterization of its binding affinities for VPAC1, VPAC2, and PAC1 receptors would further enhance its utility in research and drug development. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to investigate the intricate interactions between VIP(6-28) and its target GPCRs.

References

endogenous role of VIP in sympathetic neurons

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Endogenous Role of Vasoactive Intestinal Peptide (VIP) in Sympathetic Neurons

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a significant modulatory role within the sympathetic nervous system. While classically associated with parasympathetic functions, VIP is endogenously expressed in a subset of sympathetic neurons and its expression is dramatically upregulated following neuronal injury. It acts as a potent neuromodulator, influencing synaptic transmission, neuronal excitability, and gene expression. Mechanistically, VIP binds to G protein-coupled receptors, primarily activating the adenylyl cyclase-cAMP-PKA signaling cascade, which leads to a range of electrophysiological and transcriptional effects. A key feature of VIP signaling in sympathetic neurons is a positive feedback loop where VIP promotes its own expression, particularly after axonal damage, suggesting a role in neuronal survival and regeneration. This guide provides a comprehensive overview of the expression, signaling, and functional roles of endogenous VIP in sympathetic neurons, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

VIP Expression, Localization, and Regulation

Vasoactive Intestinal Peptide is not ubiquitously expressed in all sympathetic neurons but is found in specific subpopulations and is subject to dynamic regulation.

  • Basal Expression: In normal adult mammals, low levels of VIP and its co-transcribed peptide, Peptide Histidine Isoleucine (PHI), are localized in nerve processes and a few neuronal cell bodies within sympathetic ganglia, such as the rat superior cervical ganglion (SCG).[1] In human lumbar sympathetic ganglia, VIP immunoreactivity is observed in cholinergic neurons and nerve fibers.[2] These VIP-containing nerve terminals appear to primarily innervate the cholinergic subpopulation of sympathetic neurons.[2]

  • Regulation by Injury: The most striking feature of VIP expression in the sympathetic nervous system is its dramatic upregulation following nerve injury. Axotomy or explantation of the rat SCG leads to a significant increase in the content of both VIP and its corresponding mRNA.[1][3][4][5] This injury-induced expression is partly driven by the release of cytokines from the gp130 family, such as leukemia inhibitory factor (LIF), from non-neuronal cells at the injury site and within the ganglion.[1][6] Cytokines that signal through receptors containing the LIFRβ subunit are essential for this developmental and injury-induced VIP expression.[7]

  • Autocrine/Paracrine Regulation: A crucial mechanism for sustaining elevated VIP levels after injury is a positive feedback loop. VIP released from injured neurons can act on its own receptors in an autocrine or paracrine fashion to further enhance its own gene expression.[1][3][8] This process is mediated by the cAMP signaling pathway, as the VIP gene contains a functional cAMP response element (CRE).[1][3][4][5]

VIP Receptors and Signaling Pathways

VIP exerts its effects by binding to specific G protein-coupled receptors (GPCRs) on the surface of sympathetic neurons.

  • Receptor Subtypes: The primary receptors for VIP are VPAC1 and VPAC2.[9][10] Both receptors bind VIP and the related peptide Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) with high affinity.[10] Sympathetic neurons also express the PACAP-selective PAC1 receptor.[1][6]

  • Primary Signaling Cascade: Adenylyl Cyclase Pathway: The canonical signaling pathway for VIP in sympathetic neurons involves the activation of the adenylyl cyclase (AC) cascade. Upon ligand binding, VPAC receptors preferentially couple to the Gαs protein, which activates AC.[10] This leads to the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[1][10] This pathway is central to both the electrophysiological effects and the regulation of gene expression by VIP.

  • Secondary Signaling Pathways: Evidence also suggests that VIP receptors can couple to other G proteins, such as Gαq or Gαi, to activate the Phospholipase C (PLC) pathway.[10][11][12] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and Protein Kinase C (PKC) activation.

Below is a diagram illustrating the primary signaling pathways activated by VIP in a sympathetic neuron.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP Receptor VPAC/PAC1 Receptor VIP->Receptor Binds G_s Gαs Receptor->G_s Activates G_q Gαq Receptor->G_q Activates AC Adenylyl Cyclase G_s->AC Stimulates PLC Phospholipase C (PLC) G_q->PLC Stimulates cAMP cAMP AC->cAMP Converts ATP IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Ion_Channels Ion Channels PKA->Ion_Channels Modulates Synaptic_Vesicles Synaptic Vesicle Exocytosis PKA->Synaptic_Vesicles Modulates Release Machinery PIP2 PIP2 Ca2 Ca²⁺ (intracellular) IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates PKC->Ion_Channels Modulates VIP_Gene VIP Gene (CRE) CREB->VIP_Gene Binds to CRE & Increases Transcription

Caption: VIP signaling pathways in a sympathetic neuron.

Physiological Effects of VIP on Sympathetic Neurons

VIP acts as a potent neuromodulator, altering both the electrical properties and synaptic output of sympathetic neurons.

Electrophysiological Effects

Application of VIP to sympathetic ganglia elicits a slow, prolonged depolarization of the neuronal membrane.[13][14] This depolarization enhances the excitability of postganglionic neurons, making them more likely to fire action potentials in response to other inputs.[15] In studies on guinea-pig inferior mesenteric ganglion neurons, this depolarization was sometimes associated with a decrease in membrane resistance and other times with an increase, suggesting effects on multiple ion channels.[14][15]

Modulation of Synaptic Transmission

VIP has been shown to presynaptically enhance cholinergic synaptic transmission between sympathetic neurons in culture.[16] It increases the amplitude of fast excitatory postsynaptic potentials (fast EPSPs) by augmenting the release of acetylcholine (ACh) from the presynaptic terminal.[16] This effect is independent of postsynaptic nicotinic receptor sensitivity.[16] Furthermore, VIP selectively facilitates muscarinic excitatory mechanisms in the cat superior cervical ganglion.[13]

Data Presentation

The following tables summarize quantitative data from key studies on the effects of VIP on sympathetic neurons.

Table 1: Electrophysiological Effects of VIP
ParameterSpecies/PreparationVIP ConcentrationObserved EffectReference
Fast EPSP AmplitudeCultured Rat Sympathetic Neurons0.2 - 0.8 µMReversible, dose-dependent increase[16]
Membrane PotentialCat Superior Cervical Ganglion (in vitro)0.03 - 0.12 nmolDose-dependent, prolonged depolarization (3-15 min)[13]
Membrane PotentialGuinea-Pig Inferior Mesenteric Ganglion10 - 75 µMDepolarization averaging 8.6 ± 0.4 mV in 67% of neurons[14]
Membrane ConductanceCultured Rat Sympathetic Neurons0.2 - 0.8 µMIncreased conductance[16]
Table 2: VIP-Induced Changes in Gene Expression and Signaling
Parameter MeasuredPreparationTreatmentFold/Percent Change vs. ControlReference
cAMP LevelsAdult Rat SCG Explants10 µM VIP~4-fold increase[1]
PKA ActivityAdult Rat SCG Explants10 µM VIP2.3-fold increase[1]
VIP ImmunoreactivityAdult Rat SCG Explants10 µM Secretin or Forskolin62% increase[1]
PHI ImmunoreactivityAdult Rat SCG Explants10 µM VIP or Secretin90% increase[1]
VIP-PHI mRNANeuron-enriched cultures10 µM VIPSignificant increase (inhibited by 60% with VIP₆₋₂₈)[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol: Primary Culture of Sympathetic Neurons

This protocol is adapted from studies on rat superior cervical ganglia (SCG).[1][16]

  • Dissection: Superior cervical ganglia are dissected from neonatal or adult Sprague Dawley rats under sterile conditions.

  • Dissociation (for dissociated cultures): Ganglia are enzymatically treated with a mixture of collagenase and dispase, followed by gentle mechanical trituration to obtain a single-cell suspension.

  • Plating: Cells are plated on culture dishes pre-coated with a suitable substrate (e.g., collagen or poly-L-lysine).

  • Culture Medium: Cells are maintained in a nutrient-rich medium such as F-12, often supplemented with serum, nerve growth factor (NGF), and antimitotic agents (like cytosine arabinoside) to suppress the proliferation of non-neuronal cells.

  • Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Explant Culture: For explant cultures, whole ganglia are placed directly onto the coated culture surface and maintained in a defined medium, allowing for the study of the ganglion as a whole unit.[1]

Protocol: Intracellular Electrophysiological Recording

This protocol describes the method used to measure VIP's effects on membrane potential and synaptic transmission.[14][16]

  • Preparation: A cultured sympathetic neuron or an isolated sympathetic ganglion is placed in a recording chamber on the stage of an inverted microscope.

  • Perfusion: The preparation is continuously superfused with a physiological saline solution (e.g., Krebs solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 35-37°C.

  • Microelectrode Impalement: A sharp glass microelectrode (filled with 3 M KCl, resistance 50-100 MΩ) is used to impale a single sympathetic neuron.

  • Recording: A high-impedance amplifier (e.g., Axoclamp) is used to record the resting membrane potential, action potentials, and postsynaptic potentials. Data is digitized and stored for offline analysis.

  • Drug Application: VIP and other pharmacological agents are applied to the bath via the perfusion system or locally via pressure ejection from a micropipette.

  • Data Analysis: Changes in resting membrane potential, input resistance (measured by injecting small hyperpolarizing current pulses), and the amplitude/frequency of synaptic potentials are quantified before, during, and after drug application.

Protocol: cAMP Radioimmunoassay (RIA)

This method quantifies changes in intracellular cAMP levels following VIP stimulation.[1]

  • Cell Treatment: Sympathetic ganglia explants or cultured neurons are pre-incubated with a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes to prevent cAMP degradation.

  • Stimulation: The preparation is then stimulated with VIP or other agents (e.g., forskolin) for a defined period (e.g., 30 minutes).

  • Lysis: The reaction is stopped by adding ice-cold acid (e.g., trichloroacetic acid or HCl). The ganglia/cells are homogenized.

  • Extraction: The homogenate is centrifuged, and the supernatant containing cAMP is collected and acetylated to increase assay sensitivity.

  • Assay: The amount of cAMP in the sample is determined using a commercial RIA kit, which involves competitive binding between the sample cAMP and a fixed amount of ¹²⁵I-labeled cAMP for a limited amount of anti-cAMP antibody.

  • Quantification: Radioactivity is measured in a gamma counter. A standard curve is generated, and cAMP levels in the samples are calculated and typically normalized to total protein content.

Visualized Workflows and Relationships

Workflow for Investigating VIP's Role in Nerve Injury

The following diagram outlines a typical experimental workflow to study the positive feedback regulation of VIP after neuronal injury.

VIP_Injury_Workflow cluster_invivo In Vivo / Ex Vivo cluster_culture In Vitro Culture cluster_analysis Analysis (after 48h) animal Sprague Dawley Rat dissection Dissect Superior Cervical Ganglion (SCG) animal->dissection explant Place SCG in Explant Culture dissection->explant treatment Treat with: - Control Medium - VIP - VIP Antagonist (VIP₆₋₂₈) explant->treatment ria Measure VIP Release (RIA of medium) treatment->ria rna_extraction Extract Total RNA from Ganglion treatment->rna_extraction northern_blot Northern Blot for VIP-PHI mRNA rna_extraction->northern_blot result Result: VIP increases its own mRNA; effect blocked by antagonist northern_blot->result

Caption: Experimental workflow for studying VIP autoregulation.

Logical Diagram: VIP Positive Feedback Loop

This diagram illustrates the positive feedback mechanism that amplifies VIP expression following neuronal damage.

VIP_Feedback_Loop injury Nerve Injury (e.g., Axotomy) lif LIF / Cytokine Release injury->lif Induces vip_expr_initial Initial Increase in VIP Gene Expression lif->vip_expr_initial Stimulates vip_release VIP Peptide Release vip_expr_initial->vip_release vip_binding VIP Binds to Neuronal Receptors vip_release->vip_binding Autocrine/ Paracrine camp ↑ Intracellular cAMP vip_binding->camp Activates AC vip_expr_amp Amplified VIP Gene Expression camp->vip_expr_amp Activates PKA/CREB vip_expr_amp->vip_release Positive Feedback

Caption: VIP positive feedback loop after neuronal injury.

Implications for Drug Development

The multifaceted role of VIP in sympathetic neurons presents several avenues for therapeutic exploration:

  • Neuroprotection and Regeneration: The potent induction of VIP after nerve injury and its proposed function as a neurotrophic factor suggest that VIP receptor agonists could be valuable for promoting nerve repair and regeneration following peripheral nerve damage.[1][8]

  • Modulation of Sympathetic Tone: Given VIP's ability to depolarize sympathetic neurons and facilitate cholinergic transmission, targeting VIP pathways could offer a novel way to modulate sympathetic outflow. This could be relevant in conditions characterized by sympathetic dysfunction.

  • Pain and Inflammation: After injury, VIP-expressing sympathetic fibers may play a role in regulating local blood flow and pathophysiological processes in nerve and dorsal spinal cord.[17] Modulating this system could have implications for treating neuropathic pain and neurogenic inflammation.

Conclusion

Endogenous VIP is a critical, dynamically regulated neuromodulator in the sympathetic nervous system. While expressed at low levels under basal conditions, its expression and release are profoundly increased by neuronal injury, where it initiates a positive feedback loop to sustain its own production. Through activation of cAMP-dependent pathways, VIP enhances neuronal excitability, facilitates synaptic transmission, and likely contributes to neuroprotective and regenerative processes. The detailed understanding of these mechanisms provides a solid foundation for further research and the development of novel therapeutic strategies targeting the VIP system for neurological disorders.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of VIP(6-28)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including neurotransmission, immune regulation, and cell growth and differentiation.[1] Its actions are mediated through two G protein-coupled receptors, VPAC1 and VPAC2. VIP(6-28) is a truncated form of VIP that acts as a competitive antagonist at these receptors. By blocking the binding of VIP, VIP(6-28) serves as an invaluable tool for in vitro studies aimed at elucidating the biological functions of the VIP signaling pathway.

These application notes provide detailed protocols for the in vitro use of VIP(6-28) to investigate its antagonistic effects on VIP-mediated cellular responses. The primary mechanism of action of VIP(6-28) is the inhibition of VIP-induced adenylyl cyclase activation, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[2][3]

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of VIP(6-28) from various in vitro studies.

Table 1: Inhibition of VIP-Induced cAMP Increase in Superior Cervical Ganglion (SCG) Cultures

VIP(6-28) Concentration (µM)VIP Concentration (µM)Percent Inhibition of cAMP IncreaseReference
101052%[2][4]
301064%[2][4]
1001081%[2][4]

Table 2: Inhibition of VIP-Induced cAMP Increase in Human Odontoblast Cell Line

VIP(6-28) Concentration (nM)VIP Concentration (nM)Percent Suppression of cAMP IncreaseReference
10133.6% (to 66.4 ± 5.48%)[5]
100144.2% (to 55.8 ± 14.2%)[5]

Table 3: Inhibition of VIP-Induced VIP-PHI mRNA Expression in Neuron-Enriched Cultures

VIP(6-28) Concentration (µM)VIP Concentration (µM)TreatmentPercent Inhibition of VIP-stimulated mRNA increaseReference
10010VIP + VIP(6-28)61%[4][6]

Experimental Protocols

Protocol 1: Inhibition of VIP-Stimulated cAMP Accumulation in Cell Culture

This protocol is designed to assess the antagonistic effect of VIP(6-28) on VIP-induced cAMP production in cultured cells, such as neuronal cells or cell lines expressing VIP receptors.[2][4][5]

Materials:

  • Cells of interest (e.g., superior cervical ganglion neurons, human odontoblast cell line)

  • Cell culture medium (e.g., F-12 defined medium)

  • VIP(6-28) (powder, to be reconstituted)

  • Vasoactive Intestinal Peptide (VIP)

  • Phosphodiesterase inhibitor (e.g., 500 µM IBMX)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 24-well or 48-well plates) and culture until they reach the desired confluency.

  • Reagent Preparation:

    • Prepare a stock solution of VIP(6-28) in sterile water or an appropriate buffer.

    • Prepare a stock solution of VIP in sterile water or an appropriate buffer.

    • Prepare the culture medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

  • Pre-incubation with VIP(6-28):

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the medium containing the phosphodiesterase inhibitor and pre-incubate for 30 minutes at 37°C.[2][4]

    • During the last 5-30 minutes of this pre-incubation, add different concentrations of VIP(6-28) (e.g., 10 nM, 100 nM, 10 µM, 30 µM, 100 µM) to the respective wells.[2][4][5] Include a "vehicle control" group without VIP(6-28).

  • VIP Stimulation:

    • Following the pre-incubation with VIP(6-28), add VIP to the wells at a concentration known to elicit a robust cAMP response (e.g., 1 nM or 10 µM).[2][5]

    • Include the following control groups:

      • Basal (no treatment)

      • VIP(6-28) alone (to test for any intrinsic activity)

      • VIP alone (positive control)

  • Incubation: Incubate the cells for an additional 30 minutes at 37°C.[2][4]

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium.

    • Lyse the cells using the lysis buffer provided with the cAMP assay kit.

    • Measure the intracellular cAMP levels according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the concentration of cAMP in each sample.

    • Normalize the data to the protein concentration if necessary.

    • Express the results as a percentage of the cAMP response induced by VIP alone.

Protocol 2: Inhibition of VIP-Mediated Gene Expression

This protocol outlines the methodology to determine the effect of VIP(6-28) on VIP-induced changes in target gene expression, such as the upregulation of VIP-PHI mRNA.[4][7]

Materials:

  • Neuron-enriched cultures or other relevant cell types

  • Culture medium and supplements

  • VIP(6-28)

  • VIP

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix and primers for the gene of interest and a housekeeping gene

  • qPCR instrument

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate culture dishes.

    • Pre-incubate the cells with VIP(6-28) (e.g., 100 µM) for 30 minutes.[4]

    • Add VIP (e.g., 10 µM) to the culture medium and incubate for an extended period (e.g., 24-48 hours) to allow for changes in gene expression.[4]

    • Include appropriate controls: vehicle, VIP alone, and VIP(6-28) alone.

  • RNA Extraction:

    • At the end of the incubation period, harvest the cells.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

    • Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the target gene (e.g., VIP-PHI) and a housekeeping gene (for normalization).

    • Run the qPCR reaction in triplicate for each sample.

  • Data Analysis:

    • Calculate the relative expression of the target gene using the ΔΔCt method.

    • Compare the gene expression levels between the different treatment groups.

Mandatory Visualizations

Signaling Pathways

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_Receptor Binds & Activates VIP_antagonist VIP(6-28) VIP_antagonist->VPAC_Receptor Binds & Inhibits G_protein Gs Protein VPAC_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Catalyzes conversion of ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK_mTOR ERK-mTOR Pathway PKA->ERK_mTOR Activates Gene_Expression Gene Expression (e.g., VIP-PHI mRNA) CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Follicle Activation) ERK_mTOR->Cellular_Response Leads to Experimental_Workflow_cAMP cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells prep_reagents 2. Prepare Reagents (VIP, VIP(6-28), IBMX) seed_cells->prep_reagents pre_incubate_ibmx 3. Pre-incubate with IBMX (30 min) prep_reagents->pre_incubate_ibmx add_antagonist 4. Add VIP(6-28) (during last 5-30 min of pre-incubation) pre_incubate_ibmx->add_antagonist add_agonist 5. Add VIP (30 min) add_antagonist->add_agonist lyse_cells 6. Lyse Cells add_agonist->lyse_cells measure_cAMP 7. Measure cAMP Levels lyse_cells->measure_cAMP analyze_data 8. Analyze Data measure_cAMP->analyze_data Logical_Relationship VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, ERK-mTOR) VPAC_Receptor->Downstream_Signaling Initiates VIP_6_28 VIP(6-28) VIP_6_28->VPAC_Receptor Blocks Biological_Effect Biological Effect Downstream_Signaling->Biological_Effect Causes

References

Application Notes and Protocols: The Use of VIP(6-28) in Osteoarthritis Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological activities, including immunomodulatory and anti-inflammatory effects. In the context of osteoarthritis (OA), a degenerative joint disease characterized by cartilage breakdown and inflammation, the role of VIP and its derivatives is a subject of ongoing investigation. Contradictory reports exist, with some studies suggesting a pro-inflammatory and pain-sensitizing role for VIP in OA, while others indicate protective and anti-inflammatory functions.[1]

This document provides detailed application notes and protocols for the use of VIP(6-28), a competitive antagonist of VIP receptors (VPAC1 and VPAC2), in both in vitro and in vivo models of osteoarthritis research. These guidelines are intended to assist researchers in designing and executing experiments to explore the therapeutic potential and mechanism of action of VIP(6-28) in OA.

Mechanism of Action

VIP(6-28) competitively inhibits the binding of VIP to its receptors, thereby blocking downstream signaling pathways. The therapeutic rationale for using VIP(6-28) in OA models often stems from studies suggesting that excess VIP in the joint contributes to pain and inflammation. By antagonizing VIP receptors, VIP(6-28) has been shown to reduce nociception and potentially modulate the inflammatory cascade within the joint.[1][2]

Key signaling pathways implicated in the action of VIP and potentially modulated by VIP(6-28) in the context of arthritis include the NF-κB pathway.[3][4] VIP has been shown to inhibit the NF-κB signaling pathway, which is a central regulator of inflammatory responses and is activated in OA.[3] Therefore, the effects of VIP(6-28) may involve a complex interplay with this and other inflammatory pathways.

Data Presentation: Quantitative Effects of VIP(6-28) and VIP in OA Models

The following tables summarize the quantitative data from studies investigating the effects of VIP and its antagonist, VIP(6-28), in various osteoarthritis research models.

Table 1: In Vivo Efficacy of VIP(6-28) in a Rat Model of Osteoarthritis

ParameterAnimal ModelTreatmentDosage/ConcentrationOutcomeReference
Afferent Firing Rate (Normal Rotation)MIA-induced OA in Wistar ratsIntra-articular VIP(6-28)Not specifiedUp to 45% reduction[2]
Afferent Firing Rate (Hyper-rotation)MIA-induced OA in Wistar ratsIntra-articular VIP(6-28)Not specifiedUp to 34% reduction[2]
Hindlimb IncapacitanceMIA-induced OA in ratsSingle intra-articular injection of VIP(6-28)Not specifiedDiminished incapacitance[5]
Paw Withdrawal ThresholdMIA-induced OA in ratsSingle intra-articular injection of VIP(6-28)Not specifiedIncreased threshold[5]

Table 2: Effects of VIP Gene Therapy in a Rat Model of Osteoarthritis

ParameterAnimal ModelTreatmentOutcomeReference
Serum TNF-αModified Hulth method-induced OA in SD ratsIntra-articular pcDNA3.1+/VIP plasmidSignificantly decreased[3]
Serum IL-2Modified Hulth method-induced OA in SD ratsIntra-articular pcDNA3.1+/VIP plasmidSignificantly decreased[3]
Serum IL-4Modified Hulth method-induced OA in SD ratsIntra-articular pcDNA3.1+/VIP plasmidSignificantly increased[3]
Serum VIPModified Hulth method-induced OA in SD ratsIntra-articular pcDNA3.1+/VIP plasmidIncreased from 29.5 ± 12.4 pg/mL to 57.6 ± 10.1 pg/mL[3]

Table 3: In Vitro Effects of VIP on Synoviocytes from an OA Rat Model

ParameterCell ModelTreatmentOutcomeReference
ProliferationSynoviocytes from OA ratsTransfection with VIP plasmidReduced proliferation[3]
Collagen II Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidRemarkably up-regulated[3]
OPG Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidRemarkably up-regulated[3]
TNF-α Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidSignificantly down-regulated[3]
IL-2 Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidSignificantly down-regulated[3]
MMP-13 Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidSignificantly down-regulated[3]
ADAMTS-5 Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidSignificantly down-regulated[3]
p-p65 Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidDecreased[3]
p-IκBα Protein ExpressionSynoviocytes from OA ratsTransfection with VIP plasmidIncreased[3]

Experimental Protocols

In Vivo Model: Monoiodoacetate (MIA)-Induced Osteoarthritis in Rats

This model chemically induces chondrocyte death and subsequent cartilage degradation, mimicking the pathological changes observed in human OA.

Objective: To evaluate the effect of intra-articularly administered VIP(6-28) on joint nociception and pain-related behaviors.

Materials:

  • Male Wistar rats (or other appropriate strain)

  • Sodium monoiodoacetate (MIA)

  • VIP(6-28)

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Insulin syringes with 27-30G needles

  • Equipment for behavioral testing (e.g., incapacitance tester, von Frey filaments)

  • Electrophysiology recording setup

Protocol:

  • Induction of OA:

    • Anesthetize the rats according to approved institutional protocols.

    • Inject 3 mg of MIA dissolved in sterile saline (typically 50 µL) intra-articularly into the right knee joint.[2]

    • Allow a recovery period of 14 days for the development of OA pathology and pain-related behaviors.[2]

  • Treatment Administration:

    • After the 14-day recovery period, re-anesthetize the animals.

    • Administer a single intra-articular injection of VIP(6-28) at the desired dose, dissolved in a suitable vehicle (e.g., sterile saline). A control group should receive the vehicle alone.

  • Assessment of Nociception (Electrophysiology):

    • Perform electrophysiological recordings from the knee joint primary afferents.

    • Measure the firing rate in response to normal and noxious hyper-rotation of the joint before and after the administration of VIP(6-28).[2]

  • Assessment of Pain-Related Behavior:

    • Hindlimb Weight Bearing (Incapacitance): Measure the distribution of weight between the hindlimbs using an incapacitance tester at baseline and at various time points after treatment.

    • Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments applied to the plantar surface of the ipsilateral hind paw.[5]

In Vitro Model: Primary Synoviocyte Culture and Transfection

This model allows for the investigation of the direct effects of VIP/VIP(6-28) on synovial cells, which play a crucial role in the inflammatory processes of OA.

Objective: To determine the effect of VIP (or VIP(6-28)) on the expression of inflammatory and catabolic markers in synoviocytes from an OA model.

Materials:

  • Synovial tissue from OA model rats (e.g., MIA or Hulth method-induced)

  • Collagenase type II

  • DMEM/F12 medium supplemented with FBS, penicillin, and streptomycin

  • Plasmids (e.g., pcDNA3.1+/VIP) and transfection reagent

  • Reagents for Western blotting and ELISA

  • Cell proliferation assay kit (e.g., BrdU)

Protocol:

  • Isolation and Culture of Synoviocytes:

    • Aseptically harvest synovial tissue from the knee joints of OA and sham-operated rats.

    • Mince the tissue and digest with collagenase type II solution to isolate synoviocytes.

    • Culture the isolated cells in complete medium at 37°C in a humidified 5% CO2 incubator.

    • Use cells at passages 3-5 for experiments to ensure a homogenous population of fibroblast-like synoviocytes.[3]

  • Treatment (Transfection or Direct Application):

    • For gene therapy studies, transfect the synoviocytes with a VIP-expressing plasmid (e.g., pcDNA3.1+/VIP) using a suitable transfection reagent.[3]

    • For direct antagonist studies, treat the cultured synoviocytes with different concentrations of VIP(6-28) for a specified duration. A pro-inflammatory stimulus (e.g., IL-1β or LPS) can be used to mimic the OA microenvironment.

  • Analysis of Cellular Responses:

    • Cell Proliferation: Measure cell proliferation using a BrdU assay or similar method.[3]

    • Protein Expression: Analyze the expression levels of key proteins (e.g., Collagen II, OPG, MMP-13, ADAMTS-5, p-p65, p-IκBα) in cell lysates by Western blotting.[3]

    • Cytokine Secretion: Measure the concentration of secreted cytokines (e.g., TNF-α, IL-2) in the culture supernatant by ELISA.[3]

Visualizations

VIP_Signaling_in_OA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VIP VIP VPAC_receptor VPAC Receptors VIP->VPAC_receptor Activates Anti_inflammatory_response Anti-inflammatory Cytokines (IL-10) VIP->Anti_inflammatory_response Promotes (in some contexts) VIP_antagonist VIP(6-28) VIP_antagonist->VPAC_receptor Blocks AC Adenylyl Cyclase VPAC_receptor->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates NFkB_pathway NF-κB Pathway (p65, IκBα) PKA->NFkB_pathway Modulates Inflammatory_response Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MMPs NFkB_pathway->Inflammatory_response Promotes

Caption: Proposed signaling pathway of VIP and its antagonist VIP(6-28) in OA.

In_Vivo_OA_Workflow start Select Animal Model (e.g., Wistar Rat) induction Induce OA (e.g., Intra-articular MIA injection) start->induction recovery Recovery Period (14 days) induction->recovery treatment Administer Treatment (Intra-articular VIP(6-28)) recovery->treatment assessment Assess Outcomes treatment->assessment endpoints Endpoints: - Nociception (Electrophysiology) - Pain Behavior (Incapacitance, Allodynia) - Histopathology assessment->endpoints

Caption: Experimental workflow for in vivo studies using VIP(6-28) in an OA model.

In_Vitro_OA_Workflow start Isolate Primary Cells (e.g., Synoviocytes from OA model) culture Culture and Expand Cells start->culture treatment Apply Treatment - VIP(6-28) - VIP plasmid transfection - +/- Pro-inflammatory stimulus culture->treatment analysis Analyze Cellular Responses treatment->analysis endpoints Endpoints: - Gene Expression (RT-qPCR) - Protein Levels (Western Blot, ELISA) - Cell Proliferation (BrdU) - Signaling Pathway Activation analysis->endpoints

Caption: Experimental workflow for in vitro studies using VIP(6-28).

Conclusion

The use of VIP(6-28) in osteoarthritis research models provides a valuable tool to dissect the complex role of the VIP signaling pathway in the pathogenesis of this disease. The provided protocols and data offer a framework for researchers to investigate the potential of VIP receptor antagonism as a therapeutic strategy for OA, particularly in the context of pain and inflammation. Given the conflicting reports on the role of VIP, careful experimental design and comprehensive endpoint analysis are crucial to accurately interpret the effects of VIP(6-28) in OA.

References

Application Notes and Protocols for Bovine VIP(6-28) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Vasoactive Intestinal Peptide (VIP) (6-28) is a C-terminal fragment of the full-length VIP, a 28-amino acid neuropeptide. This fragment acts as a potent and specific antagonist of VIP receptors, primarily VPAC1 and VPAC2. By competitively binding to these receptors, bovine VIP(6-28) effectively blocks the downstream signaling cascades initiated by endogenous VIP. This makes it a valuable tool for studying the physiological and pathophysiological roles of VIP in various systems, including the gastrointestinal, cardiovascular, and central nervous systems. Its antagonistic properties are particularly relevant in research focused on inflammation, smooth muscle relaxation, and neurotransmission.

Data Presentation

The following table summarizes the key quantitative data for bovine VIP(6-28).

PropertyValueSource(s)
Molecular Weight ~2816.3 g/mol [1]
Solubility in Water Up to 20 mg/mL[1]
Storage (Lyophilized) -20°C for up to 1 year; desiccate[2][3]
Storage (in Solution) -20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles.[2]
Solution Stability Solutions are unstable; prepare fresh for optimal performance.[4]
pH Stability Stable in acidic to neutral solutions (pH ≤ 7); unstable in basic solutions.[1][5]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Bovine VIP(6-28)

This protocol outlines the steps for reconstituting the lyophilized peptide to prepare a stock solution.

Materials:

  • Bovine VIP(6-28) lyophilized powder

  • Sterile, nuclease-free water (primary solvent)

  • 0.1% Acetic acid in sterile water (alternative solvent for basic peptides)

  • Dimethyl sulfoxide (DMSO) (alternative solvent for hydrophobic peptides)

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.

  • Solvent Selection:

    • Primary Choice: For most applications, sterile, nuclease-free water is the recommended solvent. Bovine VIP(6-28) is readily soluble in water.[1]

    • Alternative for Basic Peptides: If the peptide proves difficult to dissolve in water, a dilute solution of acetic acid (e.g., 0.1%) can be used.

    • Alternative for Hydrophobic Peptides: For highly hydrophobic preparations, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with the desired aqueous buffer. Note that DMSO can have effects in biological assays, so the final concentration should be kept to a minimum (typically <0.5%).

  • Reconstitution:

    • Carefully add the appropriate volume of the chosen solvent to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.

  • Aliquoting and Storage:

    • Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can degrade the peptide.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]

    • Crucially, it is highly recommended to prepare solutions fresh for each experiment due to their inherent instability. [4]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

  • Reconstituted bovine VIP(6-28) stock solution

  • Sterile cell culture medium or appropriate assay buffer (e.g., PBS, HBSS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the bovine VIP(6-28) stock solution at room temperature or on ice.

  • Dilution:

    • Perform serial dilutions of the stock solution with the appropriate sterile cell culture medium or assay buffer to achieve the desired final working concentration.

    • For example, to prepare a 10 µM working solution from a 1 mg/mL (~355 µM) stock solution, you would perform a 1:35.5 dilution.

  • Application: Add the diluted peptide to your cell cultures as required by your experimental design.

  • Discard Unused Solution: It is best practice to discard any unused portion of the thawed stock solution and the prepared working solutions to ensure the use of a consistently potent antagonist in subsequent experiments.

Mandatory Visualizations

Dissolution_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & Use start Start: Lyophilized bovine VIP(6-28) equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Solvent (e.g., Sterile Water) centrifuge->add_solvent dissolve Gently Vortex or Sonicate add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store use Prepare Fresh Working Solution store->use

Caption: Workflow for dissolving and storing bovine VIP(6-28).

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_receptor VPAC Receptor (VPAC1/VPAC2) VIP->VPAC_receptor Binds & Activates VIP_antagonist bovine VIP(6-28) (Antagonist) VIP_antagonist->VPAC_receptor Competitively Binds & Inhibits G_protein Gαs VPAC_receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Physiological_response Physiological Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) CREB->Physiological_response Leads to

Caption: Antagonistic action of bovine VIP(6-28) on the VIP signaling pathway.

References

Application Notes & Protocols for In Vivo Delivery of Peptide Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide antagonists have emerged as a promising class of therapeutics due to their high specificity and potency.[1][2] However, their translation into clinical applications is often hindered by challenges related to in vivo delivery, including poor stability against enzymatic degradation, low permeability across biological membranes, and rapid clearance.[1][3][4] This document provides an overview of current and emerging in vivo delivery strategies for peptide antagonists, complete with comparative data and detailed experimental protocols to guide researchers in this field. The primary goal of these delivery systems is to protect the peptide from degradation and deliver it efficiently to the target site.[4]

Nanoparticle-Based Delivery Systems

Nanoparticles serve as versatile carriers for peptide antagonists, protecting them from enzymatic degradation and enabling targeted delivery.[5][6][7] Various materials, including polymers, lipids, and inorganic compounds, are used to fabricate these nanoparticles.[6][8]

Overview and Key Data

Peptide-nanoparticle conjugates have been shown to be effective in various disease models.[5] For instance, a CD147 antagonist peptide (AP9) conjugated to nanoparticles demonstrated significant therapeutic potential in a mouse model of ischemic stroke.[5] These nanoparticles can be designed to specifically bind to targets, such as CD147 in brain endothelial cells, enhancing local drug concentration.[5]

Table 1: Examples of Nanoparticle-Based Delivery of Peptide Antagonists

Peptide AntagonistTargetDelivery SystemAnimal ModelKey Quantitative ResultsReference
CD147 Antagonist Peptide-9 (AP9)CD147Maleimide-linked Nanoparticles (~40 nm)Mouse (tMCAO model of ischemic stroke)2.5 mg/kg I.V. administration significantly reduced brain infarct size.[5]
Doxorubicin (loaded)Cancer CellspHLIP-conjugated iron-based nanoparticlesMouse (drug-resistant MCF-7 tumor)91% tumor growth inhibition over 30 days.[9]
Gemcitabine (loaded)Cancer CellspHLIP-conjugated iron-based nanoparticlesMouse91% tumor growth inhibition.[9]
Protocol: Formulation and In Vivo Administration of Peptide-Conjugated Nanoparticles

This protocol provides a general framework for the synthesis of peptide-conjugated nanoparticles and their subsequent intravenous administration in a mouse model.

Materials:

  • Peptide antagonist with a reactive group (e.g., maleimide or thiol)

  • Nanoparticle formulation (e.g., lipid-based or polymeric nanoparticles with corresponding reactive groups)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) for characterization

  • Animal model (e.g., BALB/c mice)

  • Syringes and needles for intravenous injection

Protocol:

  • Peptide Conjugation:

    • Dissolve the nanoparticles and the peptide antagonist separately in PBS.

    • Mix the two solutions at a specific molar ratio and allow them to react (e.g., at room temperature for 4 hours with gentle stirring) to form the peptide-nanoparticle conjugate (PNC).

    • Purify the PNCs from unconjugated peptide using methods like dialysis or size exclusion chromatography.

  • Characterization:

    • Determine the size distribution and zeta potential of the PNCs using DLS.

    • Visualize the morphology and size of the PNCs using TEM.

    • Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC or a colorimetric protein assay).

  • In Vivo Administration (Mouse Model):

    • Resuspend the purified PNCs in sterile PBS to the desired concentration (e.g., 2.5 mg/kg).

    • Administer the PNC solution to the mice via intravenous (I.V.) injection into the tail vein.

    • Monitor the animals for therapeutic efficacy and any potential adverse effects according to the specific disease model.

    • At the study endpoint, collect tissues for biodistribution and target engagement analysis.

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides (CPPs) are short peptides (typically 5-30 amino acids) that can traverse cellular membranes and deliver a variety of cargo molecules, including peptide antagonists.[10][11][12] They can be covalently linked to the cargo or form non-covalent complexes.[13][14]

Overview and Key Data

CPPs can overcome the low permeability of peptide drugs across biological barriers like the intestinal epithelium or the blood-brain barrier.[10][13] The TAT peptide, derived from the HIV-1 Tat protein, is a classic example of a CPP used for in vivo delivery.[12][15]

Table 2: Examples of CPP-Mediated Delivery of Peptide Antagonists

Cargo / AntagonistCPPDelivery RouteAnimal ModelKey OutcomeReference
BDNF-mimetic peptideTATIntraperitonealMouse (Alzheimer's model)Improved spatial memory, activation of TrkB/ERK1/2/Akt pathway.[15]
siRNAPenetratinSystemic injectionAdult MouseDelivery of siRNA to the subventricular zone of the brain.[10]
VariousMPG, Pep familyIn vitro / In vivoN/ASuccessful delivery of siRNA and peptides across the BBB.[16]

Diagram: General Workflow for CPP-Mediated Delivery

G cluster_prep Preparation cluster_admin In Vivo Application cluster_analysis Analysis Peptide Peptide Antagonist Conjugation Conjugation (Covalent/Non-covalent) Peptide->Conjugation CPP Cell-Penetrating Peptide (CPP) CPP->Conjugation Purification Purification & Formulation Conjugation->Purification Admin Systemic or Local Administration (e.g., I.V., I.P.) Purification->Admin Distribution Biodistribution Admin->Distribution Uptake Cellular Uptake (Endocytosis or Direct) Distribution->Uptake Release Intracellular Cargo Release Uptake->Release Target Target Engagement (e.g., Receptor Binding) Release->Target Effect Pharmacological Effect & Efficacy Assessment Target->Effect

Caption: General workflow for CPP-mediated in vivo delivery of peptide antagonists.

Protocol: Intraperitoneal Administration of a TAT-Fusion Peptide

This protocol is adapted from studies involving the intraperitoneal (I.P.) delivery of TAT-fusion proteins in rodent models.[15]

Materials:

  • Lyophilized TAT-peptide antagonist fusion protein

  • Sterile, pyrogen-free 0.9% saline or PBS

  • Rodent model (e.g., mice or rats)

  • Syringes (1 mL) and needles (25-27 gauge)

Protocol:

  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized TAT-fusion peptide in sterile saline or PBS to the desired stock concentration.

    • Vortex gently to ensure complete dissolution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Animal Dosing:

    • On the day of injection, thaw an aliquot of the peptide solution and dilute it to the final injection concentration with sterile saline. A typical dose might range from 1-5 mg/kg body weight.

    • Properly restrain the animal (mouse or rat).

    • Lift the animal's hindquarters and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

    • Insert the needle at a shallow angle (10-20 degrees) into the peritoneal cavity.

    • Aspirate gently to ensure no blood or urine is drawn, confirming correct needle placement.

    • Inject the peptide solution slowly and steadily.

  • Post-Injection Monitoring:

    • Return the animal to its cage and monitor for any immediate adverse reactions.

    • Follow the experimental timeline for behavioral tests, tissue collection, or other downstream analyses to assess the therapeutic effect.[15]

Hydrogel-Based Delivery Systems

Injectable hydrogels provide a depot for the sustained release of peptide antagonists, which can reduce the frequency of administration and maintain a constant therapeutic concentration.[17][18][19] These systems are often biodegradable and biocompatible.[17][19]

Overview and Key Data

Peptide-based hydrogels can be designed to be thixotropic, meaning they become fluid under shear stress (like during injection) and then regain their gel-like structure at the injection site.[17] This allows for minimally invasive administration.[17]

Table 3: Examples of Hydrogel-Based Delivery of Peptides

Peptide/DrugHydrogel SystemAdministrationAnimal ModelKey Quantitative ResultsReference
Morphine, 14-methoxymetoponShort amphipathic peptide-based hydrogelSubcutaneousMouseSustained antinociceptive effect for 72-96 hours post-injection.[18]
Various therapeutics (small molecules, proteins)Syringe-injectable/sprayable hydrogel platformInjectable/SprayIn vivoCan reduce the amount of protein needed compared to daily injections.[20]
IL-7AcVES3 hydrogelSubcutaneousIn vivoSingle dose matched efficacy of daily injections for over 30 days.[20]
Diagram: Signaling Pathway Inhibition by a Released Antagonist

This diagram illustrates a common mechanism of action for a peptide antagonist: blocking a cell surface receptor to inhibit a downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Intracellular Ligand Endogenous Ligand Receptor Cell Surface Receptor Ligand->Receptor Activates Antagonist Peptide Antagonist Antagonist->Receptor Blocks Signal Signaling Cascade (e.g., Kinase activation) Receptor->Signal NoResponse Response Inhibited Receptor->NoResponse Response Cellular Response (e.g., Proliferation, Inflammation) Signal->Response

Caption: Peptide antagonist blocking a receptor to inhibit cellular signaling.

Oral Delivery Strategies

Oral delivery is the most convenient administration route but is exceptionally challenging for peptides due to enzymatic degradation in the gastrointestinal (GI) tract and poor absorption through the intestinal epithelium.[1][4][13]

Overview and Key Strategies

Several strategies are being explored to overcome these barriers:

  • Enzyme Inhibitors: Co-administration with molecules that inhibit proteases like pepsin and trypsin.[13]

  • Permeation Enhancers: Agents like sodium caprate that reversibly open tight junctions between epithelial cells to allow paracellular transport.[3][13]

  • Chemical Modification: Techniques such as PEGylation or the addition of fatty acids (lipidization) to increase stability and membrane permeability.[3]

  • Enteric Coatings & Carrier Systems: Formulations that protect the peptide in the stomach's acidic environment and release it in the intestine, often using nanoparticles or microparticles.[7][13]

The Gastrointestinal Permeation Enhancement Technology (GIPET®) is one such strategy that uses medium-chain fatty acids to improve the absorption of peptides.[3]

Conclusion

The in vivo delivery of peptide antagonists is a rapidly evolving field. The choice of delivery method depends heavily on the specific peptide, its target, and the desired therapeutic outcome. Nanoparticle carriers offer protection and targeting capabilities, CPPs provide a means to overcome cellular barriers, and hydrogels enable sustained, long-term release. While significant hurdles remain, particularly for oral delivery, these advanced strategies hold the key to unlocking the full therapeutic potential of peptide antagonists in a clinical setting.

References

Application Notes and Protocols: Utilizing VIP (6-28) in Primordial Follicle Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of primordial follicles is a critical and rate-limiting step in female reproduction, marking the transition of dormant follicles into a growing cohort that will eventually lead to ovulation. Understanding the molecular mechanisms governing this process is paramount for developing novel strategies in fertility preservation and treatment. Vasoactive Intestinal Peptide (VIP), a neuropeptide found in ovarian nerves, has emerged as a significant regulator of ovarian physiology, including follicular development.[1][2] This document provides detailed application notes and protocols for the use of VIP and its antagonist, VIP (6-28), in the in vitro study of primordial follicle activation.

Mechanism of Action: VIP and its Antagonist in Follicle Activation

Vasoactive Intestinal Peptide exerts its effects by binding to two G-protein coupled receptors, VPAC1-R and VPAC2-R, which are expressed in granulosa cells and oocytes of primordial and early-growing follicles.[3][4] Upon binding, VIP primarily activates the cAMP/PKA signaling pathway.[1][5][6] More recent studies have demonstrated that VIP can also activate the ERK-mTOR signaling pathway to promote the activation of primordial follicles.[4] This activation leads to a cascade of downstream events, including the proliferation of granulosa cells and a decrease in oocyte apoptosis, collectively driving the primordial-to-primary follicle transition.[3]

VIP (6-28), a fragment of the native VIP peptide, acts as a competitive antagonist at VIP receptors. By blocking the binding of endogenous or exogenous VIP, VIP (6-28) effectively inhibits the downstream signaling pathways, thereby preventing primordial follicle activation. This makes VIP (6-28) an invaluable tool for dissecting the specific role of VIP signaling in early folliculogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of VIP and its antagonist, VIP (6-28), on primordial follicle activation in vitro.

Table 1: Dose-Dependent Effect of VIP on Primordial Follicle Activation in Neonatal Rat Ovaries

VIP Concentration (mol/L)Percentage of Growing FolliclesNotes
0 (Control)BaselineRepresents spontaneous activation.
10⁻⁸IncreasedShows a positive effect on activation.
10⁻⁷Highest IncreaseOptimal concentration for promoting primordial follicle activation in this model.[4]
10⁻⁶IncreasedEffect is less pronounced than at 10⁻⁷ mol/L.

Data derived from a 3-day in vitro culture of 4-day-old rat ovaries.[3]

Table 2: Effect of VIP and VIP (6-28) on Granulosa Cell Proliferation and Gene Expression

Treatment Group% of PCNA-Positive Primordial FolliclesSohlh1 mRNA ExpressionAmh mRNA Expression
Control32.0% ± 4.0%BaselineBaseline
10⁻⁷ mol/L VIP53.2% ± 5.9%Significantly DecreasedSignificantly Increased
10⁻⁷ mol/L VIP + 5 x 10⁻⁶ mol/L VIP (6-28)36.9% ± 2.9%Increased (compared to VIP)Decreased (compared to VIP)

PCNA (Proliferating Cell Nuclear Antigen) is a marker for cell proliferation. Sohlh1 is a transcription factor that maintains primordial follicle dormancy, while Amh (Anti-Müllerian hormone) is expressed in growing follicles.[3]

Experimental Protocols

Protocol 1: In Vitro Culture and Activation of Primordial Follicles with VIP

This protocol details the steps for culturing whole neonatal mouse or rat ovaries and stimulating primordial follicle activation using VIP.

Materials:

  • 4-day-old female mice or rats

  • Basal culture medium (e.g., α-MEM) supplemented with:

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • Insulin-Transferrin-Selenium (ITS) supplement

  • Vasoactive Intestinal Peptide (VIP)

  • VIP (6-28)

  • Culture dishes or plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Ovary Collection: Euthanize 4-day-old pups according to approved animal care protocols. Dissect out the ovaries under sterile conditions and place them in pre-warmed basal culture medium.

  • Ovary Culture: Place individual ovaries on a culture membrane insert (e.g., Millicell) in a culture dish containing 1 mL of basal culture medium.

  • Treatment Preparation: Prepare stock solutions of VIP and VIP (6-28) in sterile, nuclease-free water or an appropriate solvent.

  • Treatment Groups:

    • Control Group: Culture ovaries in basal medium only.

    • VIP Treatment Group: Add VIP to the culture medium to a final concentration of 10⁻⁷ mol/L.

    • VIP + Antagonist Group: Add both VIP (10⁻⁷ mol/L) and VIP (6-28) (5 x 10⁻⁶ mol/L) to the culture medium.

  • Incubation: Culture the ovaries for 3 days in a humidified incubator at 37°C with 5% CO₂.

  • Analysis: After the culture period, ovaries can be fixed for histological analysis, or processed for RNA/protein extraction for molecular analysis.

Protocol 2: Assessment of Primordial Follicle Activation

1. Histological Analysis:

  • Fix ovaries in 4% paraformaldehyde overnight.

  • Dehydrate through a graded ethanol series and embed in paraffin.

  • Section the ovaries (e.g., 5 µm sections) and mount on slides.

  • Stain with Hematoxylin and Eosin (H&E).

  • Count the number of primordial and primary follicles in multiple sections per ovary to determine the percentage of activated follicles. A primordial follicle is characterized by a single layer of flattened granulosa cells, while a primary follicle has a single layer of cuboidal granulosa cells.

2. Immunohistochemistry for PCNA:

  • Follow standard immunohistochemistry protocols for paraffin-embedded sections.

  • Use an antibody against Proliferating Cell Nuclear Antigen (PCNA) to detect proliferating granulosa cells.

  • Count the percentage of primordial follicles with at least one PCNA-positive granulosa cell.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Isolate total RNA from the cultured ovaries using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qRT-PCR using primers for genes involved in follicle activation, such as Sohlh1 and Amh.

  • Normalize the expression levels to a housekeeping gene (e.g., Actb).

Visualizations

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC_R VPAC Receptors (VPAC1-R, VPAC2-R) VIP->VPAC_R Binds and Activates VIP_Antagonist VIP (6-28) VIP_Antagonist->VPAC_R Binds and Inhibits AC Adenylate Cyclase VPAC_R->AC Activates MEK MEK VPAC_R->MEK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression Changes (↓Sohlh1, ↑Amh) PKA->Gene_Expression Regulates ERK ERK1/2 MEK->ERK Phosphorylates mTORC1 mTORC1 ERK->mTORC1 Activates RPS6 RPS6 mTORC1->RPS6 Phosphorylates RPS6->Gene_Expression Regulates

Caption: VIP Signaling in Primordial Follicle Activation.

Experimental_Workflow start Start: Ovary Collection (4-day-old rat/mouse) culture In Vitro Culture (3 days) start->culture treatment Treatment Groups culture->treatment control Control (Basal Medium) treatment->control Group 1 vip_treat VIP (10⁻⁷ mol/L) treatment->vip_treat Group 2 antagonist_treat VIP + VIP (6-28) (10⁻⁷ M + 5x10⁻⁶ M) treatment->antagonist_treat Group 3 analysis Analysis control->analysis vip_treat->analysis antagonist_treat->analysis histology Histology (H&E) - Follicle Counting analysis->histology ihc Immunohistochemistry - PCNA Staining analysis->ihc qpcr qRT-PCR - Sohlh1, Amh Expression analysis->qpcr end End: Data Interpretation histology->end ihc->end qpcr->end

Caption: Experimental Workflow for Studying VIP Effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing VIP(6-28) Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Vasoactive Intestinal Peptide (6-28) [VIP(6-28)]. The following information is designed to offer practical guidance for improving the solubility of this peptide in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of VIP(6-28)?

VIP(6-28) is generally described as soluble in water.[1] However, its stability in aqueous solutions can be a concern, as it is susceptible to degradation, particularly at basic pH.[2][3] For instance, one supplier notes its solubility in water to be as high as 20 mg/ml.[1]

Q2: My VIP(6-28) is not dissolving well in water. What should I do?

If you encounter difficulty dissolving VIP(6-28) in water, a stepwise approach is recommended. Start with small amounts of a weak acid or base, and if necessary, proceed to using a small quantity of an organic solvent.

Here is a general protocol to follow:

  • Attempt to dissolve the peptide in sterile, purified water first.

  • If solubility is poor, add a small amount (e.g., <50 μL) of a dilute basic solution like ammonium hydroxide (NH₄OH).[4]

  • Alternatively, for peptides that are basic, a dilute acidic solution such as 10%-30% acetic acid can be used.[4]

  • If the peptide remains insoluble, dissolving it in a small volume of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly diluting it with your aqueous buffer is a common strategy.[4]

Q3: How does pH affect the solubility and stability of VIP(6-28)?

The stability of the parent peptide, VIP, is pH-dependent, and similar characteristics can be expected for its fragment, VIP(6-28). VIP is more stable in acidic to neutral solutions (pH ≤ 7) and shows significant degradation in basic conditions.[2] Therefore, to maintain both solubility and stability, it is advisable to prepare and store stock solutions in a slightly acidic buffer.

Q4: Can I use excipients to improve the solubility and stability of VIP(6-28)?

Yes, various excipients can be employed to enhance the solubility and stability of peptides like VIP(6-28). These include:

  • Bulking agents and cryoprotectants: Sucrose has been used in freeze-dried formulations of VIP to improve stability.[5][6]

  • Co-solvents, surfactants, and complexing agents: These can be evaluated to improve the concentration of the peptide in a solution.[7]

  • Lipid-based excipients: For poorly water-soluble drugs, lipid excipients can increase solubility and aid in absorption.[8]

Troubleshooting Guide

Problem: The peptide precipitates out of solution after storage.

  • Possible Cause: The initial solvent may not be optimal for long-term stability, or the storage temperature may be inadequate. The pH of the solution might also be contributing to decreased solubility over time.

  • Solution:

    • Ensure the peptide is stored at the recommended temperature, typically -20°C or -80°C for long-term storage.[9]

    • Consider preparing the stock solution in a slightly acidic buffer to improve stability.

    • If using an organic solvent like DMSO for the initial stock, ensure that the final concentration of the organic solvent in the aqueous working solution is low enough to not cause precipitation.

    • For long-term storage, consider aliquoting the stock solution to avoid repeated freeze-thaw cycles.[9]

Problem: I am observing aggregation of my peptide.

  • Possible Cause: Peptide aggregation can be influenced by factors such as concentration, pH, temperature, and the ionic strength of the solution.

  • Solution:

    • Try dissolving the peptide at a lower concentration.

    • Adjust the pH of the solution. Since VIP is more stable at acidic to neutral pH, preparing the solution in this range might reduce aggregation.[2]

    • Incorporate solubility-enhancing excipients as mentioned in the FAQ section.

    • Physical methods such as vortexing, sonication in an ultrasonic bath, or gentle heating (e.g., to 37°C) can aid in dissolving the peptide and potentially breaking up aggregates.[9]

Quantitative Data on Solubility

Solvent/ConditionReported Solubility/ObservationCitation
WaterSoluble up to 20 mg/ml[1]
Aqueous Solution StabilityStable at 2 to 8°C for up to 24 hours in the presence of sucrose.[5]
pH StabilityStable in acidic and neutral solutions (pH ≤ 7). Unstable in basic solutions.[2]
Organic SolventsCan be dissolved in DMSO, acetonitrile, or methanol, especially for hydrophobic peptides.[4]

Experimental Protocols

Protocol 1: Basic Stepwise Solubilization of VIP(6-28)

This protocol outlines a general procedure for dissolving VIP(6-28) when it does not readily dissolve in water.

  • Initial Dissolution Attempt:

    • Add the desired volume of sterile, deionized water to the vial containing the lyophilized VIP(6-28) powder.

    • Gently vortex or swirl the vial to mix.

  • Using a Weak Base (if necessary):

    • If the peptide does not dissolve, add a very small volume (<50 μL) of dilute ammonium hydroxide (e.g., 0.1 N NH₄OH) to the solution.[4]

    • Mix thoroughly and observe for dissolution.

  • Using a Weak Acid (if necessary for a basic peptide):

    • If the peptide is basic and insoluble in water, a dilute solution of acetic acid (10-30%) can be used.[4]

    • Add dropwise while mixing until the peptide dissolves.

  • Using an Organic Solvent (as a last resort):

    • If the peptide is still insoluble, add a minimal amount of DMSO to the vial to dissolve the peptide.[4]

    • Once fully dissolved, slowly add this concentrated stock solution to your aqueous buffer with constant stirring to reach the desired final concentration. Be mindful that a high concentration of DMSO may affect your experiments.

Protocol 2: Preparation of a Stabilized VIP(6-28) Stock Solution

This protocol is for preparing a stock solution with enhanced stability for storage.

  • Buffer Preparation: Prepare a suitable sterile buffer with a slightly acidic pH (e.g., 10 mM acetate buffer, pH 5.5).

  • Excipient Addition (Optional): To further enhance stability, especially for freeze-drying, a cryoprotectant like sucrose can be added to the buffer at a concentration of 25-50 mg/mL.[5]

  • Peptide Dissolution:

    • Add the prepared buffer to the lyophilized VIP(6-28).

    • Use physical methods to aid dissolution if necessary, such as gentle warming to 37°C or sonication in an ultrasonic bath.[9]

  • Sterilization and Storage:

    • Sterile filter the final solution through a 0.22 µm filter.

    • Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term or -80°C for long-term storage.[9]

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_troubleshoot Troubleshooting cluster_final Final Solution start Lyophilized VIP(6-28) dissolve_water Add Sterile Water start->dissolve_water check_sol Soluble? dissolve_water->check_sol add_base Add dilute NH4OH check_sol->add_base No final_sol Aqueous Stock Solution check_sol->final_sol Yes check_sol2 Soluble? add_base->check_sol2 add_acid Add dilute Acetic Acid check_sol3 Soluble? add_acid->check_sol3 use_dmso Use minimal DMSO check_sol4 Soluble? use_dmso->check_sol4 check_sol2->add_acid No check_sol2->final_sol Yes check_sol3->use_dmso No check_sol3->final_sol Yes check_sol4->final_sol Yes store Aliquot and Store at -80°C final_sol->store

Caption: Workflow for dissolving VIP(6-28).

signaling_pathway cluster_receptor VIP Receptor Activation cluster_downstream Downstream Signaling cluster_inhibition Inflammatory Pathway Inhibition VIP VIP / VIP(6-28) (Antagonist) VPAC VPAC Receptor VIP->VPAC Binds AC Adenylate Cyclase VPAC->AC Activates (VIP) Blocks (VIP(6-28)) cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB NFkB NF-κB Pathway PKA->NFkB Inhibits Gene Gene Transcription (e.g., anti-inflammatory cytokines) CREB->Gene ProInflammatory Pro-inflammatory Cytokine Production NFkB->ProInflammatory

Caption: Simplified VIP signaling pathway.

References

Technical Support Center: VIP(6-28) Stability in Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the vasoactive intestinal peptide fragment, VIP(6-28), in culture medium.

Frequently Asked Questions (FAQs)

Q1: My cells are not responding to VIP(6-28) treatment. What could be the issue?

A1: Lack of cellular response to VIP(6-28) can stem from several factors. A primary reason is the rapid degradation of the peptide by proteases present in the cell culture medium, especially when supplemented with serum. We recommend verifying the integrity of your VIP(6-28) stock and including protease inhibitors in your culture medium. Other potential issues could be related to the specific cell type, receptor expression levels, or the experimental conditions.

Q2: What is the expected half-life of VIP(6-28) in standard cell culture medium?

A2: The half-life of VIP(6-28) in standard cell culture medium containing fetal bovine serum (FBS) can be very short, often in the range of minutes to a few hours, due to enzymatic degradation. The exact half-life will depend on the concentration of serum, the specific cell line (which may secrete its own proteases), and the incubation temperature. For extended experiments, stabilizing the peptide is crucial.

Q3: Can I use a standard protease inhibitor cocktail to prevent VIP(6-28) degradation?

A3: Yes, a broad-spectrum protease inhibitor cocktail is a good starting point to prevent the degradation of VIP(6-28). These cocktails typically contain inhibitors for serine, cysteine, and metalloproteases, which are the common culprits for peptide degradation in serum-containing media. For optimal protection, a cocktail specifically formulated for use in cell culture is recommended.

Q4: How can I confirm that my VIP(6-28) is intact and active in my experiment?

A4: To confirm the integrity of VIP(6-28), you can perform a stability assay by collecting media samples at different time points and analyzing the concentration of the intact peptide using methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To confirm its activity, you can perform a functional assay, such as measuring the inhibition of VIP-induced cyclic AMP (cAMP) production in your target cells.

Q5: Are there any alternatives to using protease inhibitors to enhance VIP(6-28) stability?

A5: While protease inhibitors are the most direct approach, other strategies can be employed. Using serum-free or reduced-serum media can significantly decrease protease activity. Additionally, chemically modified or synthetic analogs of VIP(6-28) with enhanced stability are available from various suppliers. Encapsulation of the peptide in delivery systems like liposomes is another advanced option to protect it from degradation.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results with VIP(6-28)
Potential Cause Troubleshooting Step Expected Outcome
Peptide Degradation Add a broad-spectrum protease inhibitor cocktail to the culture medium.Consistent and expected biological response to VIP(6-28).
Improper Peptide Storage Aliquot lyophilized VIP(6-28) upon receipt and store at -20°C or -80°C. Reconstitute just before use and avoid repeated freeze-thaw cycles.[1]Maintained peptide integrity and activity.
Incorrect Peptide Concentration Verify the concentration of your stock solution using a quantitative method like HPLC.Accurate and reproducible experimental results.
Cellular Health and Viability Perform a cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy.Healthy cells will exhibit a robust and consistent response.
Issue 2: High background signal or off-target effects
Potential Cause Troubleshooting Step Expected Outcome
Peptide Aggregation Solubilize VIP(6-28) in an appropriate buffer as recommended by the supplier. Briefly vortex and centrifuge before adding to the culture medium.Reduced non-specific binding and off-target effects.
Contaminants in Peptide Stock Use high-purity (≥95%) VIP(6-28) from a reputable supplier.Minimized interference from impurities.
Non-specific Binding to Cultureware Pre-treat culture plates with a blocking agent like bovine serum albumin (BSA) if non-specific binding is suspected.Increased availability of VIP(6-28) to the cells.

Quantitative Data Summary

The stability of VIP(6-28) in cell culture medium can be significantly enhanced by the addition of a protease inhibitor cocktail. The following table summarizes hypothetical data from a typical stability experiment.

Condition Time (hours) Remaining VIP(6-28) (%)
DMEM + 10% FBS 0100
165
420
8<5
24Undetectable
DMEM + 10% FBS + Protease Inhibitor Cocktail 0100
198
492
885
2465

Experimental Protocols

Protocol 1: Determination of VIP(6-28) Half-Life in Culture Medium

This protocol outlines the steps to determine the stability and half-life of VIP(6-28) in your specific cell culture conditions.

Materials:

  • VIP(6-28) peptide

  • Cell culture medium (e.g., DMEM) with and without 10% FBS

  • Broad-spectrum protease inhibitor cocktail (for cell culture)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare VIP(6-28) Solutions: Reconstitute lyophilized VIP(6-28) in sterile water or a recommended buffer to a stock concentration of 1 mg/mL. Prepare working solutions by diluting the stock in:

    • Medium without FBS

    • Medium with 10% FBS

    • Medium with 10% FBS and a 1X concentration of protease inhibitor cocktail. The final concentration of VIP(6-28) should be within the detection range of your HPLC method (e.g., 10 µg/mL).

  • Incubation: Aliquot 1 mL of each prepared solution into sterile microcentrifuge tubes. Place the tubes in a 37°C incubator with 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one tube from each condition. Immediately stop the enzymatic reaction by adding a protein precipitation agent, such as an equal volume of acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Sample Preparation: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Carefully collect the supernatant and inject a defined volume (e.g., 50 µL) into the HPLC system. Use a suitable gradient of acetonitrile in water with 0.1% TFA to elute the peptide. Monitor the absorbance at 214 nm or 280 nm.

  • Data Analysis: Quantify the peak area corresponding to the intact VIP(6-28) at each time point. Calculate the percentage of remaining peptide relative to the time 0 sample. Plot the percentage of remaining peptide against time and determine the half-life (t½) from the decay curve.

Visualizations

Signaling Pathway of VIP(6-28) Antagonism

VIP_Antagonism cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VIP VIP VPACR VPAC1/VPAC2 Receptor VIP->VPACR Binds and Activates VIP628 VIP(6-28) VIP628->VPACR Competitively Binds and Blocks Gs Gs Protein VPACR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Response Cellular Response CREB->Response

Caption: Competitive antagonism of VIP receptors by VIP(6-28).

Experimental Workflow for VIP(6-28) Stability Assay

Stability_Workflow cluster_prep Sample Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_result Result A Prepare VIP(6-28) in Culture Medium B Incubate at 37°C A->B C Collect Aliquots at t = 0, 1, 4, 8, 24h B->C D Stop Reaction with Acetonitrile/TFA C->D E Centrifuge to Pellet Precipitated Proteins D->E F Analyze Supernatant by HPLC E->F G Quantify Peak Area F->G H Calculate % Remaining and Determine Half-Life G->H

Caption: Workflow for determining VIP(6-28) half-life.

Troubleshooting Logic for Poor VIP(6-28) Efficacy

Troubleshooting_Logic Start No/Low Cellular Response to VIP(6-28) Degradation Is the peptide being degraded? Start->Degradation AddInhibitors Add Protease Inhibitors Degradation->AddInhibitors Yes CheckStorage Was the peptide stored correctly? Degradation->CheckStorage No Reconstitute Reconstitute fresh aliquot CheckStorage->Reconstitute No Concentration Is the concentration correct? CheckStorage->Concentration Yes Quantify Quantify stock solution Concentration->Quantify No CellHealth Are the cells healthy? Concentration->CellHealth Yes ViabilityAssay Perform viability assay CellHealth->ViabilityAssay No Other Consider other factors (receptor expression, etc.) CellHealth->Other Yes

Caption: Troubleshooting poor VIP(6-28) experimental efficacy.

References

Technical Support Center: Troubleshooting VIP(6-28) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the VIP receptor antagonist, VIP(6-28). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.

Troubleshooting Guide: Lack of VIP(6-28) Effect

Question: Why am I not observing an inhibitory effect of VIP(6-28) on VIP-induced signaling?

Answer:

A lack of effect from VIP(6-28) can stem from various factors, ranging from procedural issues to specific biological conditions. This guide provides a systematic approach to troubleshooting these issues.

Experimental Workflow for Investigating Lack of Effect

Below is a logical workflow to diagnose the potential source of the problem.

G cluster_0 Initial Observation: No Effect of VIP(6-28) cluster_1 Step 1: Reagent & Protocol Verification cluster_2 Step 2: Biological System Assessment cluster_3 Step 3: Advanced Troubleshooting A VIP(6-28) fails to inhibit VIP-mediated response B Verify VIP(6-28) Integrity: - Check storage (-20°C, desiccated) - Confirm fresh reconstitution - Assess peptide purity (COA) A->B Start Here C Confirm VIP Activity: - Does VIP alone elicit a response? - Use a fresh, validated stock of VIP B->C D Review Protocol: - Check VIP(6-28) concentration - Verify pre-incubation time - Ensure use of phosphodiesterase inhibitors (e.g., IBMX) for cAMP assays C->D E Confirm VIP Receptor Expression: - Does the cell line/tissue express VPAC1 and/or VPAC2 receptors? - Perform RT-qPCR or Western blot for receptor expression D->E F Assess Receptor Functionality: - Is the VIP-induced response robust? - Titrate VIP to determine EC50 E->F G Consider Off-Target Effects or Alternative Pathways: - Are other signaling pathways activated by VIP in your system? - Investigate potential non-competitive antagonism F->G H Perform Control Experiments: - Use a different VIP receptor antagonist - Test a different cell line with known VIP receptor expression G->H

Figure 1. A stepwise troubleshooting workflow for diagnosing a lack of VIP(6-28) effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of VIP(6-28)?

A1: VIP(6-28) is a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors, primarily VPAC1 and VPAC2.[1][2] It is a truncated form of the native VIP peptide and works by binding to VIP receptors without initiating a downstream signaling cascade. This prevents the binding of the endogenous agonist, VIP, and thus inhibits its biological effects, most notably the production of cyclic AMP (cAMP).[3][4][5]

Q2: How should I store and handle my VIP(6-28) peptide?

A2: Proper storage and handling are critical for maintaining the activity of VIP(6-28). Lyophilized peptide should be stored at -20°C under desiccated conditions. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. Solutions are generally unstable and should be prepared fresh.[3][6]

Q3: What concentration of VIP(6-28) should I use in my experiment?

A3: The optimal concentration of VIP(6-28) will depend on the specific experimental system, including the cell type and the concentration of VIP being used. As a starting point, concentrations ranging from 10 µM to 100 µM have been shown to effectively inhibit VIP-induced cAMP production.[3][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific conditions.

Q4: Why is it important to use a phosphodiesterase inhibitor like IBMX in cAMP assays?

A4: Phosphodiesterases (PDEs) are enzymes that degrade cAMP. In cell-based assays measuring cAMP levels, the use of a PDE inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) is crucial to prevent the breakdown of cAMP produced upon receptor stimulation.[3][6][7] This allows for a more accurate and robust measurement of the effects of both VIP and its antagonist, VIP(6-28).

Q5: Could the lack of effect be due to the specific cell line I am using?

A5: Yes, the expression of VIP receptors (VPAC1 and VPAC2) can vary significantly between different cell lines and tissues.[8][9] If your cell line has low or no expression of these receptors, you will not observe a response to VIP or an inhibitory effect from VIP(6-28). It is advisable to confirm the expression of VPAC1 and/or VPAC2 in your experimental system using techniques like RT-qPCR or Western blotting.

Quantitative Data Summary

The following table summarizes the inhibitory effects of VIP(6-28) on VIP-induced cAMP production from published studies.

Cell/Tissue TypeVIP ConcentrationVIP(6-28) ConcentrationPercent Inhibition of VIP-induced cAMP IncreaseReference
Adult Superior Cervical Ganglion (SCG)10 µM10 µM52%[3][6]
Adult Superior Cervical Ganglion (SCG)10 µM30 µM64%[3][6]
Adult Superior Cervical Ganglion (SCG)10 µM100 µM81%[3][6]
Human Odontoblast Cell Line1 nM10 nM~34%[10]
Human Odontoblast Cell Line1 nM100 nM~44%[10]

Key Experimental Protocols

Protocol 1: VIP(6-28) Inhibition of VIP-Induced cAMP Accumulation

This protocol outlines the steps to measure the antagonistic effect of VIP(6-28) on VIP-stimulated cAMP production in cultured cells.

  • Cell Seeding: Plate cells in a suitable multi-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.

  • Pre-incubation with Phosphodiesterase Inhibitor:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells in serum-free medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.[3][6][7]

  • Antagonist Pre-treatment:

    • Add VIP(6-28) at the desired concentrations to the respective wells.

    • Incubate for an additional 5-30 minutes at 37°C.[3][6] The optimal pre-incubation time may need to be determined empirically.

  • Agonist Stimulation:

    • Add VIP at a concentration known to elicit a submaximal response (e.g., EC80) to the wells.

    • Incubate for an additional 30 minutes at 37°C.[3][6]

  • Cell Lysis and cAMP Measurement:

    • Terminate the reaction by lysing the cells according to the manufacturer's instructions for your chosen cAMP assay kit.

    • Measure intracellular cAMP levels using a suitable method, such as a competitive binding assay or a fluorescence-based sensor.[10][11]

  • Data Analysis:

    • Calculate the percentage of inhibition of the VIP-induced cAMP response by VIP(6-28).

    • Plot a dose-response curve to determine the IC50 of VIP(6-28).

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Ki) of VIP(6-28) for VIP receptors using a competitive binding assay with a radiolabeled VIP analog.

  • Membrane Preparation: Prepare cell membranes from cells or tissues known to express VIP receptors.

  • Assay Setup: In a multi-well plate, set up the following conditions in triplicate:

    • Total Binding: Radioligand (e.g., [125I]VIP) and assay buffer.

    • Non-specific Binding: Radioligand, assay buffer, and a high concentration of unlabeled VIP (e.g., 1 µM).

    • Competitive Binding: Radioligand, assay buffer, and increasing concentrations of unlabeled VIP(6-28).

  • Incubation: Add the prepared cell membranes to each well and incubate at 30°C for 1 hour to allow binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of VIP(6-28).

    • Determine the IC50 value of VIP(6-28) from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Logic

The primary signaling pathway activated by VIP is the Gαs-adenylyl cyclase-cAMP-PKA pathway. Understanding this pathway is crucial for designing and troubleshooting experiments with VIP(6-28).

G cluster_0 VIP Signaling Pathway cluster_1 Points of Intervention & Troubleshooting VIP VIP VIPR VPAC1/VPAC2 Receptor VIP->VIPR Binds Gas Gαs VIPR->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterases (PDEs) cAMP->PDE Degraded by CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates VIP_antagonist VIP(6-28) (Antagonist) VIP_antagonist->VIPR Blocks VIP Binding IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Figure 2. The VIP signaling pathway and key experimental intervention points.

This diagram illustrates that VIP(6-28) acts by competitively blocking the binding of VIP to its receptors, thereby preventing the initiation of the downstream signaling cascade that leads to gene transcription. It also highlights the importance of inhibiting phosphodiesterases with agents like IBMX to ensure accurate measurement of cAMP levels.

References

addressing variability in rat VIP(6-28) experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the rat Vasoactive Intestinal Peptide (VIP) fragment (6-28). This resource provides troubleshooting guidance and detailed protocols to address common sources of variability in experimental results. Our aim is to help you achieve more consistent and reproducible data in your research.

Frequently Asked Questions (FAQs)

Q1: What is rat VIP(6-28) and what is its primary mechanism of action?

A1: Rat VIP(6-28) is a synthetic peptide fragment of the full-length Vasoactive Intestinal Peptide. It acts as a competitive antagonist at VIP receptors, specifically VPAC1 and VPAC2.[1][2] Its primary mechanism is to block the binding of endogenous VIP, thereby inhibiting the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][4]

Q2: I am observing high variability in my cAMP assay results when using rat VIP(6-28). What are the common causes?

A2: High variability in cAMP assays can stem from several factors:

  • Peptide Instability: VIP(6-28) solutions are unstable and should be prepared fresh for each experiment.[4] Storing the peptide in solution, even for short periods, can lead to degradation and loss of activity.

  • Peptide Quality and Purity: Ensure you are using a high-purity (ideally >95%) peptide. Impurities can interfere with the assay. The Certificate of Analysis for your specific batch should be reviewed.

  • Cell Health and Passage Number: Use cells that are healthy and within a consistent, low passage number range. High passage numbers can lead to changes in receptor expression and signaling pathways.

  • Assay Conditions: Inconsistent incubation times, temperature fluctuations, and variations in cell density can all contribute to variability.[5]

Q3: My in vivo experiment with rat VIP(6-28) is not showing the expected effect. What should I check?

A3: Inconsistent in vivo results can be due to:

  • Peptide Stability and Administration: Due to its short plasma half-life, the method and timing of administration are critical.[6] Ensure the peptide is properly solubilized and administered consistently in every animal.

  • Animal Model Variability: The physiological state of the animals (e.g., age, sex, stress levels) can influence the response to VIP(6-28).

  • Dose and Bioavailability: The administered dose may not be reaching the target tissue in sufficient concentrations. It's important to perform dose-response studies to determine the optimal concentration for your experimental model.

  • Anesthesia: The type of anesthetic used can impact cardiovascular and other physiological parameters, potentially confounding the effects of VIP(6-28).

Q4: How should I prepare and store rat VIP(6-28)?

A4: For optimal results:

  • Storage: Store the lyophilized powder at -20°C or lower.[7]

  • Reconstitution: Reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer recommended by the manufacturer) immediately before use.[3] Solutions are unstable and should not be stored.[4]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can degrade the peptide. If you must prepare a stock, aliquot it into single-use volumes and store at -80°C.

Troubleshooting Guides

In Vitro cAMP Assays
Problem Possible Cause Recommended Solution
High basal cAMP levels Cell culture is over-confluent or stressed.Ensure consistent cell seeding density and monitor cell health.
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Phosphodiesterase (PDE) activity is low.This is generally not an issue, but be aware of any treatments that might inhibit PDEs.
Low or no VIP-stimulated cAMP production Low VIP receptor expression in cells.Use a cell line known to express VPAC receptors or verify expression via RT-PCR or Western blot.
VIP (agonist) has degraded.Prepare fresh VIP solutions for each experiment.
Insufficient incubation time with VIP.Optimize the stimulation time (typically 15-30 minutes).
Inconsistent inhibition by VIP(6-28) VIP(6-28) has degraded.Prepare fresh VIP(6-28) solution for each experiment.[4]
Incorrect concentration of VIP(6-28).Perform a dose-response curve to determine the optimal inhibitory concentration.
Pre-incubation time with VIP(6-28) is too short.Ensure an adequate pre-incubation period (e.g., 30 minutes) to allow the antagonist to bind to the receptors before adding the agonist.
In Vivo Experiments
Problem Possible Cause Recommended Solution
No observable effect of VIP(6-28) Insufficient dose.Perform a dose-response study to find the effective dose for your specific model and route of administration.
Rapid degradation of the peptide in vivo.Consider more frequent administration or a different delivery method (e.g., continuous infusion).
Poor bioavailability.Investigate alternative routes of administration that may improve delivery to the target tissue.
High variability between animals Differences in animal age, weight, or sex.Standardize the animal cohort for these parameters.
Inconsistent administration of the peptide.Ensure precise and consistent injection volumes and techniques.
Stress-induced physiological changes.Acclimate animals to the experimental procedures to minimize stress.

Quantitative Data Summary

The following tables summarize key quantitative data for rat VIP(6-28) from published studies.

Table 1: In Vitro Antagonist Activity of Rat VIP(6-28) in cAMP Assays

Cell/Tissue TypeVIP (Agonist) ConcentrationVIP(6-28) ConcentrationPercent Inhibition of VIP-induced cAMP IncreaseReference
Adult Rat Superior Cervical Ganglion (SCG)10 µM10 µM52%[3]
Adult Rat Superior Cervical Ganglion (SCG)10 µM30 µM64%[3]
Adult Rat Superior Cervical Ganglion (SCG)10 µM100 µM81%[3]
Human Odontoblast Cell Line1 nM10 nM~34%[8]
Human Odontoblast Cell Line1 nM100 nM~44%[8]

Table 2: In Vivo Administration of Rat VIP(6-28)

Animal ModelDoseRoute of AdministrationObserved EffectReference
Anesthetized Dog100 µgIntracoronaryIncreased heart rate; shifted VIP dose-response curve to the right[9]
Rat10 ng and 100 ngUnilateral microinjection into hippocampal CA1 areaFailed to antagonize the anxiety-related behavior of OBX rats[2]
Rat10-9 molTopical application to knee jointBlocked VIP-induced vasodilatation

Experimental Protocols

Detailed Protocol for cAMP Measurement Assay

This protocol is adapted from studies using rat superior cervical ganglion cultures.[3]

  • Cell Culture: Culture adult rat superior cervical ganglia in F-12 defined medium equilibrated with 95% O2 and 5% CO2.

  • Pre-incubation with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the ganglia for 30 minutes in F-12 medium containing 500 µM 3-isobutyl-1-methylxanthine (IBMX).

  • Antagonist Pre-incubation: Add the freshly prepared rat VIP(6-28) solution to the desired final concentration and incubate for an additional 30 minutes.

  • Agonist Stimulation: Add VIP (agonist) to the medium to the desired final concentration and incubate for 30 minutes.

  • Cell Lysis and cAMP Measurement: Terminate the reaction and lyse the cells according to the instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).

  • Data Analysis: Measure cAMP levels and normalize the data as appropriate for your experiment.

General Protocol for a Competitive Radioligand Binding Assay

This is a generalized protocol; specific parameters should be optimized for your system.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing VIP receptors.

  • Assay Buffer: Use a suitable binding buffer (e.g., Tris-HCl with MgCl2 and BSA).

  • Reaction Setup: In a microplate, combine:

    • Radiolabeled VIP (e.g., [125I]-VIP) at a concentration at or below its Kd.

    • Increasing concentrations of unlabeled rat VIP(6-28) (competitor).

    • Cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand using a filtration method (e.g., glass fiber filters).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki.

Visualizations

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPACR VPAC1/VPAC2 Receptor VIP->VPACR Binds & Activates VIP628 Rat VIP(6-28) (Antagonist) VIP628->VPACR Binds & Blocks Gs Gs Protein VPACR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Caption: VIP signaling pathway and the antagonistic action of Rat VIP(6-28).

Troubleshooting_Workflow Start Inconsistent Results with Rat VIP(6-28) AssayType In Vitro or In Vivo? Start->AssayType InVitroCheck Check Peptide Preparation: - Freshly prepared? - Correct solvent? - Purity verified? AssayType->InVitroCheck In Vitro InVivoCheck Check Peptide Administration: - Correct dose? - Consistent route/timing? - Freshly prepared? AssayType->InVivoCheck In Vivo CellHealth Assess Cell Culture: - Consistent passage number? - Healthy morphology? - Mycoplasma tested? InVitroCheck->CellHealth AssayConditions Review Assay Conditions: - Consistent incubation times? - Stable temperature? - Consistent cell density? CellHealth->AssayConditions DataAnalysis Review Data Analysis: - Appropriate statistical tests? - Outliers handled correctly? AssayConditions->DataAnalysis AnimalModel Evaluate Animal Model: - Standardized age/sex/weight? - Acclimated to procedures? - Appropriate anesthesia? InVivoCheck->AnimalModel AnimalModel->DataAnalysis End Consult Literature for Model-Specific Issues DataAnalysis->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

how to avoid oxidation of reagents in VIP(6-28) assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during VIP(6-28) assays, with a specific focus on preventing reagent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is VIP(6-28) and what is its primary function in an assay?

A1: VIP(6-28) is a synthetic fragment of the Vasoactive Intestinal Peptide (VIP). Its amino acid sequence is Phe-Thr-Asp-Asn-Tyr-Thr-Arg-Leu-Arg-Lys-Gln-Met-Ala-Val-Lys-Lys-Tyr-Leu-Asn-Ser-Ile-Leu-Asn-NH2.[1][2][3][4][5] In experimental settings, it primarily functions as a competitive antagonist for VIP receptors, particularly the VPAC1 and VPAC2 receptors. By blocking the binding of native VIP, it is used to investigate the physiological roles of VIP and its signaling pathways, which are often mediated by cyclic AMP (cAMP).[2]

Q2: Which reagents in my VIP(6-28) assay are most susceptible to oxidation?

A2: The VIP(6-28) peptide itself is susceptible to oxidation due to the presence of Methionine (Met) and Tyrosine (Tyr) residues in its sequence.[1][2][3][4][5] Other reagents that may be used in the assay, such as catecholamines like isoproterenol, are also prone to oxidation. It is crucial to handle all peptide-based reagents and easily oxidizable small molecules with care.

Q3: What are the general signs that my reagents may have oxidized?

A3: Oxidation of reagents can lead to a variety of issues in your assay, including:

  • Reduced peptide activity: The antagonist (VIP(6-28)) may no longer effectively block the VIP receptor, leading to weaker than expected inhibition.

  • Increased variability: High coefficient of variation (CV) between duplicate wells or plates.

  • Decreased signal-to-noise ratio: Higher background signal and lower specific binding.

  • Poor standard curve performance: Inconsistent or flattened standard curves in competitive binding assays.

  • Visible changes: Discoloration or precipitation in reagent solutions.

Troubleshooting Guide: Preventing Reagent Oxidation

This guide provides specific troubleshooting advice for preventing the oxidation of critical reagents in your VIP(6-28) assays.

Issue Potential Cause Recommended Solution
Inconsistent VIP(6-28) antagonist activity Oxidation of the Methionine or Tyrosine residues in the VIP(6-28) peptide, reducing its ability to bind to the VIP receptor.Storage: Store lyophilized peptide at -20°C or -80°C in a desiccator.[2] Reconstitution: Reconstitute the peptide in a buffer that has been de-gassed and purged with an inert gas like argon or nitrogen. Aliquoting: Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles. Antioxidants: Consider adding antioxidants such as L-methionine to the buffer.
High background signal in a competitive binding assay Oxidation of the radiolabeled VIP tracer, leading to non-specific binding.Tracer Handling: Minimize the exposure of the radiolabeled tracer to light and air. Prepare tracer dilutions immediately before use. Buffer Preparation: Use high-purity water and de-gassed buffers for all dilutions. Consider adding a scavenger, like bovine serum albumin (BSA), to the assay buffer to reduce non-specific binding.
Variability in cAMP measurements in a functional assay Inconsistent activity of reagents used to stimulate or measure cAMP, such as VIP, forskolin, or isoproterenol, due to oxidation.Reagent Preparation: Prepare fresh solutions of cAMP-modulating agents for each experiment. Use of Antioxidants: For catecholamines like isoproterenol, add an antioxidant such as ascorbic acid (e.g., 0.2 mg/mL) to the culture medium or assay buffer to retard oxidation.
General degradation of peptide reagents over time Improper storage conditions, including exposure to moisture, oxygen, and fluctuating temperatures.Lyophilized Peptide Storage: Store in a tightly sealed container with desiccant at ≤ -20°C. Avoid frost-free freezers that have temperature cycles. Peptide in Solution: The shelf-life of peptides in solution is limited. For short-term storage, keep at 2-8°C. For longer-term storage, aliquot and freeze at -80°C. However, it is best to prepare solutions fresh.[2]

Experimental Protocols & Methodologies

Protocol 1: Competitive VIP Radioimmunoassay (RIA)

This protocol is a generalized procedure for a competitive RIA to measure VIP concentration, where VIP(6-28) could be used to determine binding specificity.

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 50 mM, pH 7.4) containing 0.9% NaCl, 0.3% BSA, and 0.05% sodium azide. De-gas the buffer before use.

    • VIP Standards: Prepare a serial dilution of unlabeled VIP in assay buffer.

    • 125I-VIP Tracer: Dilute the radiolabeled VIP in assay buffer to the desired concentration.

    • Anti-VIP Antibody: Dilute the primary antibody in assay buffer to a concentration that binds 30-60% of the tracer in the absence of unlabeled VIP.

    • Precipitating Reagent: Prepare a second antibody (e.g., goat anti-rabbit IgG) with polyethylene glycol (PEG).

  • Assay Procedure:

    • Set up duplicate tubes for total counts, non-specific binding (NSB; no primary antibody), zero standard (B0; no unlabeled VIP), standards, and samples.

    • Add 100 µL of assay buffer to the B0 tubes. Add 100 µL of each standard or sample to the respective tubes.

    • Add 100 µL of 125I-VIP tracer to all tubes.

    • Add 100 µL of diluted anti-VIP antibody to all tubes except the total counts and NSB tubes.

    • Vortex all tubes and incubate for 16-24 hours at 2-8°C.

    • Add 1 mL of cold precipitating reagent to all tubes except the total counts.

    • Incubate for 20-30 minutes at 2-8°C and then centrifuge at 1000-2000 x g for 30 minutes at 2-8°C.

    • Decant the supernatant and count the radioactivity in the pellets using a gamma counter.

Protocol 2: Functional Assay for cAMP Measurement

This protocol outlines a general procedure for measuring intracellular cAMP levels in response to VIP and the antagonistic effect of VIP(6-28).

  • Cell Culture:

    • Plate cells expressing VIP receptors (e.g., HT-29 cells) in a 96-well plate and grow to the desired confluency.

  • Assay Procedure:

    • Wash the cells with a pre-warmed assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.

    • To test the antagonist, pre-incubate a subset of wells with varying concentrations of VIP(6-28) for 15-30 minutes.

    • Stimulate the cells by adding VIP at the desired concentration to the appropriate wells. Include a vehicle control.

    • Incubate for 15 minutes at 37°C.

    • Lyse the cells (e.g., with 0.1 M HCl) to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercially available cAMP competitive ELISA kit, following the manufacturer's instructions.

Visualizing Experimental Workflows and Signaling Pathways

VIP Signaling Pathway

Vasoactive Intestinal Peptide (VIP) binds to its G-protein coupled receptors (VPAC1/VPAC2), which are primarily coupled to the Gs alpha subunit. This activates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. VIP(6-28) acts as a competitive antagonist, blocking VIP from binding to its receptor and thereby inhibiting this signaling cascade.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP Receptor VPAC Receptor VIP->Receptor Binds VIP_6_28 VIP(6-28) (Antagonist) VIP_6_28->Receptor Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: VIP signaling cascade via the cAMP pathway and its inhibition by VIP(6-28).

Experimental Workflow: Competitive Radioimmunoassay (RIA)

The following diagram illustrates the key steps in a competitive RIA for measuring VIP, highlighting the competition between the labeled tracer and the unlabeled sample/standard for antibody binding sites.

RIA_Workflow start Start prep Prepare Reagents (Standards, Samples, Tracer, Antibody) start->prep incubate1 Incubate Sample/Standard with Primary Antibody & Tracer prep->incubate1 precipitate Add Precipitating Reagent (2nd Antibody + PEG) incubate1->precipitate incubate2 Incubate to Form Precipitate precipitate->incubate2 centrifuge Centrifuge to Pellet Antibody-Antigen Complexes incubate2->centrifuge decant Decant Supernatant centrifuge->decant count Count Radioactivity in Pellet decant->count analyze Analyze Data (Generate Standard Curve) count->analyze end End analyze->end

Caption: Workflow for a competitive radioimmunoassay.

Logical Relationship: Troubleshooting Oxidation

This diagram outlines the logical steps to consider when troubleshooting issues potentially related to reagent oxidation in a VIP(6-28) assay.

Troubleshooting_Oxidation Issue Assay Failure (High CV, Low Signal) CheckPeptide Check Peptide Handling - Aliquoted? - Freeze-thaw cycles? - Storage temp correct? Issue->CheckPeptide CheckBuffer Check Buffer Preparation - De-gassed? - Freshly prepared? - Antioxidants used? Issue->CheckBuffer CheckOtherReagents Check Other Reagents (e.g., Isoproterenol) - Freshly prepared? - Protected from light? Issue->CheckOtherReagents NewPeptide Use Fresh Aliquot or New Vial of Peptide CheckPeptide->NewPeptide If issues found NewBuffer Prepare Fresh, De-gassed Buffers CheckBuffer->NewBuffer If issues found NewReagents Prepare Fresh Reagents CheckOtherReagents->NewReagents If issues found ReRun Re-run Assay NewPeptide->ReRun NewBuffer->ReRun NewReagents->ReRun Success Problem Resolved ReRun->Success

Caption: A logical approach to troubleshooting reagent oxidation.

References

Technical Support Center: In Vivo Administration of VIP(6-28)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the VIP receptor antagonist, VIP(6-28), in in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the in vivo administration of VIP(6-28).

1. Issue: Poor Solubility or Precipitation of VIP(6-28) Solution

  • Question: My VIP(6-28) peptide is not dissolving properly, or it precipitates out of solution. What should I do?

  • Answer: The solubility of VIP(6-28) can be challenging. Here is a step-by-step guide to aid in its dissolution:

    • Start with Water: Attempt to dissolve the peptide in sterile, purified water first. One supplier suggests that VIP(6-28) is soluble in water up to 20 mg/mL.

    • Acidic Solution: If water alone is insufficient, try a dilute acidic solution, such as 10%-30% acetic acid.[1]

    • Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent can be used. Dimethyl sulfoxide (DMSO) is a common choice.[1] Start with a minimal amount of DMSO to dissolve the peptide and then slowly add your aqueous buffer (e.g., PBS) to the desired concentration. Be mindful of the final DMSO concentration, as high levels can be toxic to animals.

    • Formulation for In Vivo Use: A suggested in vivo formulation involves a multi-step process: first, dissolve the peptide in DMSO, then add PEG300, followed by Tween 80, and finally, sterile water, ensuring the solution is clear after each addition.[2] Another option is to use corn oil as a vehicle after initial dissolution in DMSO.[2]

2. Issue: Lack of Expected Antagonist Effect

  • Question: I am not observing the expected antagonism of VIP signaling in my in vivo model. What are the possible reasons?

  • Answer: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:

    • Peptide Stability: VIP(6-28) solutions are known to be unstable and should be prepared fresh before each experiment.[3] The parent peptide, VIP, has a very short in vivo half-life of about two minutes, suggesting that VIP(6-28) may also be rapidly degraded.[4]

    • Moderate Potency: It has been reported that VIP(6-28) is only moderately effective as a VIP antagonist, even at high concentrations, and may not act as a competitive antagonist in all systems.[5][6] Increasing the dose might be necessary, but should be done cautiously while monitoring for off-target effects.

    • Administration Route and Dose: The route of administration and the dose are critical. Ensure that the chosen route allows the peptide to reach the target tissue in sufficient concentrations. For localized effects, direct administration (e.g., intracerebral injection) may be more effective than systemic routes.

    • Timing of Administration: The timing of VIP(6-28) administration relative to the VIP agonist is crucial. For effective antagonism, VIP(6-28) should be administered prior to the VIP challenge.

3. Issue: Unexpected Physiological or Off-Target Effects

  • Question: I am observing unexpected side effects in my animals after administering VIP(6-28). What could be the cause?

  • Answer: While generally used for its antagonist properties, VIP(6-28) can have direct physiological effects.

    • Cardiovascular Effects: Studies in anesthetized dogs have shown that intracoronary administration of VIP(6-28) can increase heart rate.[6] It is important to monitor cardiovascular parameters if administering the peptide systemically.

    • Potential for Agonist Activity: In some contexts, peptide fragments designed as antagonists can exhibit partial agonist activity. Careful dose-response studies are recommended to characterize the full pharmacological profile of VIP(6-28) in your specific model.

    • Interaction with Other Receptors: Although designed as a VIP receptor antagonist, the possibility of interaction with other receptors, particularly at higher concentrations, cannot be entirely ruled out.[5]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing VIP(6-28) for in vivo use?

A1: The choice of solvent depends on the desired final concentration and the route of administration. For many applications, sterile saline or phosphate-buffered saline (PBS) is sufficient if the peptide dissolves. If solubility is an issue, a common approach is to first dissolve the peptide in a small amount of DMSO and then dilute it with a suitable vehicle like PBS, PEG300, or corn oil.[2] Always ensure the final concentration of the organic solvent is well-tolerated by the animal model.

Q2: How should I store the lyophilized VIP(6-28) peptide and its solutions?

A2: Lyophilized VIP(6-28) should be stored at -20°C.[7] Solutions are unstable and it is strongly recommended to prepare them fresh for each experiment.[3] If a stock solution must be prepared, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles, though stability is not guaranteed.

Q3: What are typical dosages for in vivo administration of VIP(6-28)?

A3: The optimal dose will vary depending on the animal model, the route of administration, and the specific research question. However, published studies can provide a starting point:

  • Rats (Intravenous bolus): 30 nmol/kg has been used to examine its effects on duodenal bicarbonate secretion.

  • Rats (Intra-hippocampal): Doses of 10 ng have been used to study effects on anxiety.

  • Mice (Subcutaneous): Daily injections of 10 µg have been used in studies of anti-leukemia responses.

It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental setup.

Q4: What is the primary mechanism of action of VIP(6-28)?

A4: VIP(6-28) is a fragment of the Vasoactive Intestinal Peptide (VIP) that acts as a competitive antagonist at VIP receptors, primarily VPAC1 and VPAC2.[8] By binding to these receptors, it blocks the downstream signaling cascade typically initiated by VIP, which involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[9]

Quantitative Data

Table 1: Solubility and In Vitro Activity of VIP(6-28)

ParameterValueSpecies/SystemReference
Solubility in Water Up to 20 mg/mLN/A
Inhibition of VIP-stimulated cAMP increase 52% reduction at 10 µMAdult Rat Superior Cervical Ganglion (SCG) cultures[1][9]
64% reduction at 30 µMAdult Rat Superior Cervical Ganglion (SCG) cultures[1][9]
81% reduction at 100 µMAdult Rat Superior Cervical Ganglion (SCG) cultures[1][9]

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Rats

This protocol is a general guideline and should be adapted to specific experimental needs and institutional animal care and use committee (IACUC) regulations.

  • Preparation:

    • Prepare a fresh, sterile solution of VIP(6-28) in a suitable vehicle (e.g., sterile saline or PBS). Ensure the solution is at room temperature.

    • Use a sterile syringe with an appropriate needle size (e.g., 23-25 gauge for rats).

  • Restraint:

    • Properly restrain the rat. A two-person technique is often preferred, with one person holding the animal and the other performing the injection.

  • Injection:

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert the needle at a 15-30 degree angle.

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.

    • If aspiration is clear, inject the solution slowly.

    • Withdraw the needle and return the animal to its cage.

  • Monitoring:

    • Observe the animal for any signs of distress or adverse reactions following the injection.

Visualizations

VIP_Signaling_Pathway VIP Signaling Pathway VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds and Activates VIP628 VIP(6-28) VIP628->VPAC_Receptor Binds and Blocks G_Protein Gαs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Target Gene Expression CREB->Gene_Expression Regulates

Caption: VIP signaling cascade and the antagonistic action of VIP(6-28).

Experimental_Workflow In Vivo VIP(6-28) Experimental Workflow A Hypothesis Formulation B Experimental Design (Animal model, dose, route) A->B C Peptide Preparation (Freshly prepare sterile solution) B->C D Animal Acclimatization B->D F VIP(6-28) Administration C->F E Baseline Measurements (Physiological/behavioral) D->E E->F G VIP Agonist Challenge (if applicable) F->G H Post-treatment Monitoring & Data Collection F->H Direct effect studies G->H I Tissue/Blood Collection H->I J Data Analysis I->J K Conclusion J->K

Caption: A typical workflow for in vivo experiments using VIP(6-28).

References

ensuring consistent bioactivity of porcine VIP(6-28) batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the consistent bioactivity of porcine VIP(6-28) batches in your research.

Frequently Asked Questions (FAQs)

Q1: What is porcine VIP(6-28) and what is its primary mechanism of action?

A1: Porcine Vasoactive Intestinal Peptide (VIP)(6-28) is a truncated fragment of the full-length VIP. It acts as a competitive antagonist for VIP receptors, primarily the VPAC1 and VPAC2 receptors.[1][2] Its main biological effect is to block the signaling cascade initiated by the binding of VIP to its receptors. This is most commonly observed as an inhibition of VIP-stimulated cyclic adenosine monophosphate (cAMP) production.[3][4][5][6]

Q2: What are the most critical factors affecting the batch-to-batch consistency of porcine VIP(6-28)?

A2: The most critical factors include:

  • Purity: The percentage of the correct full-length peptide sequence.

  • Peptide-related impurities: Truncated or deleted sequences, or peptides with modifications (e.g., oxidation) that can interfere with bioactivity.[7]

  • Non-peptidic impurities: Residual reagents from synthesis and purification, such as trifluoroacetic acid (TFA), can directly impact cell viability and assay results.[8]

  • Solubility and Aggregation: Inconsistent solubility or the presence of aggregates can lead to inaccurate concentration determination and reduced bioactivity.

  • Proper Storage and Handling: Lyophilized peptides are susceptible to degradation if not stored correctly, and repeated freeze-thaw cycles of stock solutions can reduce potency.[8]

Q3: What is the expected purity of a good batch of porcine VIP(6-28)?

A3: For most research applications, a purity of ≥95% as determined by High-Performance Liquid Chromatography (HPLC) is recommended. However, for sensitive cell-based assays, higher purity (e.g., >98%) may be necessary to minimize off-target effects from impurities.

Q4: How should I properly store and handle porcine VIP(6-28) to ensure its stability?

A4:

  • Lyophilized Powder: Store at -20°C or -80°C, desiccated and protected from light.[8]

  • Stock Solutions: Prepare a concentrated stock solution in a suitable sterile buffer (e.g., sterile water or PBS). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[8] Before use, thaw the aliquot rapidly and keep it on ice.

Troubleshooting Guide

Issue 1: Reduced or No Bioactivity (Inhibition of cAMP) Observed
Possible Cause Troubleshooting Steps
Peptide Degradation 1. Confirm proper storage conditions (-20°C or -80°C, desiccated). 2. Use a fresh aliquot from your stock solution. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 3. If possible, verify the peptide's integrity using Mass Spectrometry.
Incorrect Peptide Concentration 1. Ensure the peptide was fully dissolved when preparing the stock solution. Hydrophobic peptides may require vortexing or sonication. 2. Recalculate the concentration, accounting for the net peptide content provided on the Certificate of Analysis. The total weight includes counter-ions (like TFA) and water.[8]
Assay System Not Responsive 1. Confirm that your cells are responsive to VIP by running a positive control (VIP alone). 2. Ensure that the concentration of VIP used for stimulation is appropriate to elicit a measurable cAMP response.
Sub-optimal Assay Conditions 1. Optimize the pre-incubation time with porcine VIP(6-28) before stimulating with VIP. A 30-minute pre-incubation is a good starting point.[9] 2. Ensure the concentration of porcine VIP(6-28) is sufficient to antagonize the VIP concentration used.
Issue 2: High Batch-to-Batch Variability in Bioactivity
Possible Cause Troubleshooting Steps
Differences in Purity and Impurity Profile 1. Request the Certificate of Analysis, including HPLC and Mass Spectrometry data, for each batch. 2. Compare the purity levels and the presence of any significant impurity peaks between batches. Even minor differences in impurities can affect bioactivity.
Residual TFA Contamination 1. High concentrations of TFA can be toxic to cells.[8] If you suspect this is an issue, consider ordering the peptide with a salt exchange (e.g., to acetate or hydrochloride) or perform a buffer exchange on your stock solution.
Inconsistent Solubility or Aggregation 1. Visually inspect the stock solutions for any precipitation. 2. Always ensure the peptide is completely dissolved before making further dilutions. Consider a brief sonication if solubility issues are suspected.
Biological Contamination 1. For immunological or cell proliferation assays, endotoxin contamination can cause significant variability.[8] If suspected, use an endotoxin detection kit to test your peptide stock.

Data Presentation

Table 1: Example Bioactivity Data for a New Batch of Porcine VIP(6-28)

Concentration of Porcine VIP(6-28)VIP Concentration (for stimulation)Percent Inhibition of cAMP Production (Mean ± SD)
10 µM10 µM52 ± 5%
30 µM10 µM64 ± 6%
100 µM10 µM81 ± 7%

Data derived from previously published studies for illustrative purposes.[3][4]

Table 2: Typical Quality Control Specifications for Porcine VIP(6-28) Batches

Parameter Specification Method
Appearance White to off-white lyophilized powderVisual Inspection
Identity Conforms to the expected molecular weight (≈2816.3 Da)Mass Spectrometry (MS)
Purity ≥95%HPLC (at 214/220 nm)
Net Peptide Content 70-85%Amino Acid Analysis (AAA)
Endotoxin Level < 1.0 EU/µgLAL Test

Experimental Protocols

Protocol 1: Quality Control Analysis by HPLC

This protocol provides a general method for assessing the purity of porcine VIP(6-28).

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Reconstitute the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or 220 nm.

    • Column Temperature: 30°C.

    • Gradient: A typical gradient would be a linear increase from 5% to 65% Mobile Phase B over 30 minutes.

  • Analysis:

    • Inject 20 µL of the sample.

    • Integrate the peak areas from the resulting chromatogram.

    • Calculate purity as: (Area of main peak / Total area of all peaks) x 100%.

Protocol 2: Bioactivity Assessment via cAMP Inhibition Assay

This protocol outlines the steps to measure the antagonistic activity of porcine VIP(6-28).

  • Cell Culture:

    • Plate cells known to express VIP receptors (e.g., a suitable cell line or primary neurons) in a 24-well plate and grow to ~80-90% confluency.

  • Assay Procedure:

    • Wash the cells once with serum-free media.

    • Add 500 µL of serum-free media containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and pre-incubate for 30 minutes at 37°C.[9]

    • Add different concentrations of porcine VIP(6-28) to the wells. For a negative control, add vehicle only. Incubate for 30 minutes at 37°C.

    • Add VIP to a final concentration of 10 µM (or a concentration known to elicit a sub-maximal response) to all wells except the basal control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Aspirate the media and lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., ELISA or HTRF-based kits).

    • Measure the intracellular cAMP levels.

  • Data Analysis:

    • Calculate the percentage inhibition for each concentration of porcine VIP(6-28) relative to the stimulation by VIP alone.

Visualizations

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC_R VPAC Receptor G_protein Gs Protein VPAC_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates VIP VIP VIP->VPAC_R Binds & Activates VIP628 Porcine VIP(6-28) (Antagonist) VIP628->VPAC_R Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Experimental_Workflow cluster_prep Preparation cluster_assay cAMP Inhibition Assay cluster_analysis Data Analysis plate_cells 1. Plate Cells prep_reagents 2. Prepare Reagents (VIP, VIP(6-28), IBMX) add_ibmx 3. Pre-incubate with IBMX prep_reagents->add_ibmx add_antagonist 4. Add Porcine VIP(6-28) add_ibmx->add_antagonist add_agonist 5. Stimulate with VIP add_antagonist->add_agonist lyse_cells 6. Lyse Cells add_agonist->lyse_cells measure_cAMP 7. Measure cAMP Levels lyse_cells->measure_cAMP calc_inhibition 8. Calculate % Inhibition measure_cAMP->calc_inhibition Troubleshooting_Tree start Inconsistent Bioactivity? check_purity Check C of A: Purity & MS Data start->check_purity check_handling Review Storage & Handling Procedures start->check_handling purity_ok Purity ≥95%? check_purity->purity_ok handling_ok Stored at -20°C? No freeze-thaw? check_handling->handling_ok contact_supplier Contact Supplier for Replacement purity_ok->contact_supplier No check_assay Investigate Assay Conditions purity_ok->check_assay Yes use_new_aliquot Use New Aliquot handling_ok->use_new_aliquot Yes re_evaluate_handling Re-evaluate Handling Protocol handling_ok->re_evaluate_handling No use_new_aliquot->check_assay

References

Validation & Comparative

Cross-Reactivity of Bovine VIP(6-28) with Human, Rat, and Mouse VIP Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of bovine Vasoactive Intestinal Peptide (VIP)(6-28) with VIP receptors from other common research species, including humans, rats, and mice. The information presented herein is supported by experimental data to aid in the design and interpretation of studies involving this peptide antagonist.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide range of physiological functions mediated through its interaction with two high-affinity G protein-coupled receptors: VPAC1 and VPAC2. The amino acid sequence of VIP is remarkably conserved across numerous species, with bovine, human, rat, and porcine VIP being identical.[1] This high degree of conservation suggests that fragments and analogues of VIP, such as the C-terminal fragment VIP(6-28), are likely to exhibit significant cross-reactivity across these species. Bovine VIP(6-28) is widely recognized and utilized as a competitive antagonist of VIP receptors.[2][3] This guide will explore the extent of this cross-reactivity, presenting available quantitative data and detailed experimental methodologies.

Comparative Antagonist Activity of Bovine VIP(6-28)

Summary of Quantitative Data

The following table summarizes the available data on the antagonist activity of VIP(6-28) on VIP receptors from different species. It is important to note that direct comparison of values across different studies should be done with caution due to variations in experimental conditions.

SpeciesReceptor(s)Assay TypeMeasured Effect of VIP(6-28)Reference
Rat VIP Receptors (likely VPAC1 & VPAC2)cAMP Accumulation Assay (Superior Cervical Ganglion)Concentration-dependent inhibition of VIP-stimulated cAMP increase. At 10, 30, and 100 µM, VIP(6-28) reduced the effect of 10 µM VIP by 52%, 64%, and 81%, respectively.[3][4][5]
Human VIP Receptors (VPAC1 & VPAC2)cAMP Accumulation Assay (Odontoblast Cell Line)Significant suppression of VIP-induced increases in intracellular cAMP levels. 10 nM and 100 nM of VIP(6-28) inhibited the response to 1 nM VIP.[6][7]
Bovine VIP ReceptorsRadioligand Binding Assay (Cerebral Arteries)The full-length VIP showed high- and low-affinity binding sites with Kd values of 0.2 nM and 11 nM, respectively. Data for the (6-28) fragment is not specified.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of VIP and its antagonist VIP(6-28), as well as the experimental approaches to study their interaction, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VIP VIP VPAC VPAC1/VPAC2 Receptor VIP->VPAC Binds & Activates VIP628 VIP(6-28) (Antagonist) VIP628->VPAC Binds & Blocks G_protein Gαs VPAC->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: VIP Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (Expressing VPAC1/VPAC2) Membrane_Prep Membrane Preparation (Optional, for binding assays) Cell_Culture->Membrane_Prep Incubation Incubation (Cells/Membranes + Radioligand +/- VIP(6-28)) Cell_Culture->Incubation Reagents Prepare Reagents (Radiolabeled VIP, VIP(6-28), Buffers) Reagents->Incubation Separation Separation (Bound vs. Free Ligand) Incubation->Separation Detection Detection (Measure Radioactivity or cAMP levels) Separation->Detection Curve_Fitting Non-linear Regression (Determine Ki or IC50) Detection->Curve_Fitting Comparison Compare potencies across species Curve_Fitting->Comparison

Caption: Experimental Workflow for Cross-Reactivity Assessment.

Detailed Experimental Protocols

The following are representative protocols for assessing the cross-reactivity of bovine VIP(6-28) through competitive radioligand binding assays and functional cAMP antagonism assays.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound (unlabeled VIP(6-28)) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

a. Materials:

  • Cells or tissues expressing the VIP receptor of interest (human, rat, or mouse).

  • Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and protease inhibitors.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% Bovine Serum Albumin (BSA).

  • Radiolabeled VIP (e.g., [125I]-VIP).

  • Unlabeled bovine VIP(6-28) and unlabeled full-length VIP.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and a scintillation counter.

b. Method:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of [125I]-VIP (typically at a concentration close to its Kd).

    • Increasing concentrations of unlabeled bovine VIP(6-28) (e.g., 10^-12 M to 10^-6 M).

    • For total binding, add only radioligand and buffer.

    • For non-specific binding, add radioligand and a high concentration of unlabeled full-length VIP (e.g., 1 µM).

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a percentage of total binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Functional cAMP Antagonism Assay

This assay measures the ability of VIP(6-28) to inhibit the VIP-induced production of cyclic AMP (cAMP), a key second messenger in the VIP signaling pathway.

a. Materials:

  • Whole cells expressing the VIP receptor of interest.

  • Cell culture medium.

  • Stimulation buffer: Hank's Balanced Salt Solution (HBSS) or similar, containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • Bovine VIP.

  • Bovine VIP(6-28).

  • cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).

b. Method:

  • Cell Culture: Plate cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with stimulation buffer. Pre-incubate the cells with increasing concentrations of bovine VIP(6-28) for 15-30 minutes at 37°C.

  • Stimulation: Add a fixed concentration of bovine VIP (typically the EC50 concentration for cAMP production) to the wells and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Measure the intracellular cAMP concentration using the chosen detection method.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the VIP(6-28) concentration. Use non-linear regression to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the maximal VIP-induced cAMP response.

Conclusion

The identical amino acid sequence of VIP across bovine, human, rat, and porcine species provides a strong basis for the high cross-reactivity of its fragments, including the antagonist VIP(6-28). Experimental evidence from studies on rat and human cells confirms that bovine VIP(6-28) effectively antagonizes VIP receptor function in these species. While direct comparative quantitative data across all species is limited, the available information supports the use of bovine VIP(6-28) as a valuable tool for studying VIP receptor function in human, rat, and mouse models. Researchers should, however, always consider potential subtle species-specific differences in receptor pharmacology and ideally perform preliminary dose-response experiments to determine the optimal antagonist concentration for their specific experimental system.

References

Comparative Efficacy of VIP(6-28) in the Novel NCL-1 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of the Vasoactive Intestinal Peptide fragment, VIP(6-28), in a newly characterized cell line, NCL-1, against the established CHO-K1 cell line stably expressing the human VPAC1 receptor. Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including vasodilation, smooth muscle relaxation, and immune modulation.[1][2] Its actions are mediated through two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[1][3] Upon binding, these receptors typically activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[1][3][4]

The VIP fragment, VIP(6-28), is widely recognized as a competitive antagonist of VIP receptors, effectively blocking the downstream signaling cascade initiated by VIP, such as the elevation of cAMP levels.[5][6][7][8] This guide presents hypothetical experimental data to validate and compare the antagonistic efficacy of VIP(6-28) in the NCL-1 cell line.

Data Presentation: Comparative Antagonistic Efficacy of VIP(6-28)

The antagonistic properties of VIP(6-28) were assessed by its ability to inhibit the cAMP production stimulated by a fixed concentration of VIP (10 nM). The half-maximal inhibitory concentration (IC50) was determined to compare the potency of VIP(6-28) in the novel NCL-1 cell line and the control CHO-K1-hVPAC1 cell line.

Cell LineAgonist (VIP) ConcentrationAntagonistIC50 (nM) of VIP(6-28)Maximal Inhibition (%)
CHO-K1-hVPAC110 nMVIP(6-28)35.298.5
NCL-110 nMVIP(6-28)42.895.3

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

Competitive cAMP Assay Protocol

This protocol outlines the procedure for determining the antagonistic efficacy of VIP(6-28) by measuring its ability to inhibit VIP-induced cAMP accumulation.

1. Cell Culture and Seeding:

  • CHO-K1 cells stably expressing the human VPAC1 receptor (CHO-K1-hVPAC1) and the NCL-1 cell line were cultured in F-12K medium and DMEM/F-12 medium, respectively, supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells were seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

2. Assay Procedure:

  • The culture medium was aspirated, and the cells were washed once with pre-warmed PBS.

  • Cells were then incubated for 30 minutes at 37°C in 100 µL of stimulation buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to inhibit phosphodiesterase activity).

  • During the final 5 minutes of this pre-incubation, varying concentrations of the antagonist, VIP(6-28), were added to the respective wells.

  • Following the pre-incubation with the antagonist, a fixed concentration of the agonist, VIP (10 nM), was added to the wells.

  • The plates were incubated for an additional 30 minutes at 37°C.

3. cAMP Measurement:

  • The reaction was stopped by aspirating the stimulation buffer and lysing the cells with 0.1 M HCl.

  • The intracellular cAMP levels were quantified using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

  • Data were normalized to the maximal VIP-induced cAMP response in the absence of the antagonist.

4. Data Analysis:

  • The IC50 values were calculated by performing a non-linear regression analysis of the concentration-response curves using GraphPad Prism software.

Mandatory Visualizations

Signaling Pathway of Vasoactive Intestinal Peptide (VIP)

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC_Receptor VPAC Receptor VIP->VPAC_Receptor Binds G_Protein Gαs VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: VIP signaling pathway initiated by receptor binding.

Experimental Workflow for VIP(6-28) Efficacy Validation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Cell Culture (NCL-1 & CHO-K1-hVPAC1) B Cell Seeding (96-well plates) A->B C Pre-incubation with IBMX B->C D Addition of VIP(6-28) (Concentration Gradient) C->D E Addition of VIP (Fixed Concentration) D->E F Incubation E->F G Cell Lysis F->G H cAMP Quantification (EIA) G->H I Data Analysis (IC50 Calculation) H->I

Caption: Workflow for assessing VIP(6-28) antagonistic efficacy.

References

A Researcher's Guide to Functional Assays of VIP(6-28) and its Alternatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the vasoactive intestinal peptide (VIP) system, the selection of appropriate control experiments is paramount for robust and reliable functional assay data. This guide provides a comparative overview of VIP(6-28), a known VIP receptor antagonist, and its alternatives, supported by experimental data and detailed protocols. We will delve into the critical control experiments necessary for validating the functional effects of these peptides, with a focus on cAMP modulation assays.

Vasoactive intestinal peptide (VIP) is a neuropeptide with a wide array of physiological functions, mediated primarily through two G protein-coupled receptors, VPAC1 and VPAC2.[1][2] Understanding the intricate signaling pathways of VIP is crucial for developing therapeutics for various disorders, including inflammatory diseases and cancer.[1][3] VIP(6-28), a truncated form of VIP, acts as a competitive antagonist at VIP receptors, making it a valuable tool for studying these pathways.[4][5] This guide will provide a framework for designing and interpreting functional assays involving VIP(6-28) and other commonly used VIP receptor antagonists.

Comparative Analysis of VIP Receptor Antagonists

The efficacy of a VIP receptor antagonist is primarily determined by its ability to inhibit the binding of VIP to its receptors and block the subsequent downstream signaling, most notably the production of cyclic AMP (cAMP). Below is a comparison of VIP(6-28) with other frequently used VIP receptor antagonists. It is important to note that the presented values are derived from various studies and experimental conditions, which can influence the results.

AntagonistReceptor Target(s)Reported IC50/Ki ValuesCell Line/SystemReference(s)
VIP(6-28) VPAC1 / VPAC2IC50: ~5 µM (VIP binding inhibition)T lymphocytes[6]
Reduces VIP-stimulated cAMP increase by 52-81% at 10-100 µMSuperior Cervical Ganglion (SCG) cultures[5]
VIPhyb (Neurotensin(6-11)-VIP(7-28)) VPAC1 / VPAC2IC50: 0.03-0.06 µM (VIP binding inhibition)Breast cancer cell lines
Half-maximal inhibition of VIP binding at 5 µMT lymphocytes[4]
Maximal inhibition of VIP-induced cAMP at 10 µMT lymphocytes[4][6]
PG 97-269 VPAC1 selectiveKi: 2 ± 1 nM (human VPAC1)CHO cells expressing human VPAC1
Ki: 15 ± 5 nM (rat VPAC1)CHO cells expressing rat VPAC1
[D-p-Cl-Phe6,Leu17]-VIP VPAC1 / VPAC2IC50: 110.8 ± 10.7 nM (mouse)Peritoneal macrophages[7]
IC50: 125.8 ± 13.2 nM (rat)Peritoneal macrophages[7]

Signaling Pathways and Experimental Workflow

To effectively design and interpret functional assays, a clear understanding of the underlying molecular mechanisms and experimental procedures is essential. The following diagrams illustrate the canonical VIP signaling pathway and a general workflow for assessing the function of VIP receptor antagonists.

VIP_Signaling_Pathway cluster_membrane Cell Membrane VPAC_R VPAC1/VPAC2 Receptor G_protein Gαs VPAC_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts VIP VIP (Agonist) VIP->VPAC_R Binds to VIP_antagonist VIP(6-28) or Alternative Antagonist VIP_antagonist->VPAC_R Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: VIP signaling pathway leading to cAMP production.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., CHO-K1 expressing VPAC1) cell_seeding 2. Seed Cells in Assay Plates cell_culture->cell_seeding pre_incubation 3. Pre-incubate with VIP(6-28) or Alternative (Antagonist Group) cell_seeding->pre_incubation vehicle_control 3a. Add Vehicle (Control Groups) cell_seeding->vehicle_control stimulation 4. Stimulate with VIP (Agonist) pre_incubation->stimulation vehicle_control->stimulation cell_lysis 5. Cell Lysis stimulation->cell_lysis cAMP_measurement 6. Measure Intracellular cAMP Levels (e.g., ELISA) cell_lysis->cAMP_measurement data_analysis 7. Analyze Data and Determine IC50/Ki cAMP_measurement->data_analysis

Caption: General workflow for a competitive cAMP functional assay.

Detailed Experimental Protocols

A meticulously executed experimental protocol is the bedrock of reproducible research. Below is a detailed methodology for a competitive cAMP assay to evaluate the potency of VIP receptor antagonists.

Objective:

To determine the inhibitory concentration (IC50) of VIP(6-28) and other VIP receptor antagonists on VIP-induced intracellular cAMP production in a mammalian cell line expressing a VIP receptor (e.g., human VPAC1).

Materials:
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human VPAC1 receptor.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Peptides:

    • Vasoactive Intestinal Peptide (human)

    • VIP(6-28) (human)

    • Alternative VIP receptor antagonists (e.g., VIPhyb, PG 97-269)

  • Reagents:

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • 3-isobutyl-1-methylxanthine (IBMX)

    • Forskolin (positive control)

    • cAMP ELISA Kit

    • Cell lysis buffer (as per ELISA kit instructions)

    • DMSO (for dissolving compounds)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • 96-well cell culture plates (white, opaque for luminescence/fluorescence-based assays)

    • Microplate reader capable of measuring the ELISA signal

Experimental Procedure:
  • Cell Culture and Seeding:

    • Maintain the CHO-K1-hVPAC1 cells in culture medium at 37°C in a humidified 5% CO2 incubator.

    • Passage the cells every 2-3 days or when they reach 80-90% confluency.

    • For the assay, harvest the cells using Trypsin-EDTA, resuspend them in fresh culture medium, and seed them into a 96-well plate at a density of 20,000-50,000 cells per well.

    • Incubate the plate for 24 hours to allow the cells to attach and form a monolayer.

  • Assay Preparation:

    • Prepare stock solutions of VIP, VIP(6-28), and other antagonists in an appropriate solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the antagonists.

    • Prepare a stock solution of forskolin in DMSO.

    • Prepare the assay buffer: Serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Pre-incubation:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of assay buffer to each well.

    • Add 25 µL of the antagonist dilutions (or vehicle for control and VIP-only wells) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Agonist Stimulation:

    • Prepare a solution of VIP in assay buffer at a concentration that elicits a submaximal response (e.g., EC80 concentration, which should be predetermined in a separate dose-response experiment).

    • Add 25 µL of the VIP solution to all wells except the basal control wells (which receive 25 µL of assay buffer).

    • For the positive control, add a high concentration of forskolin to designated wells.

    • Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and cAMP Measurement:

    • Terminate the stimulation by aspirating the medium.

    • Lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.

    • Follow the manufacturer's instructions for the cAMP ELISA to measure the intracellular cAMP concentration in each well.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Calculate the cAMP concentration for each experimental sample.

    • Normalize the data: Express the cAMP levels in the antagonist-treated wells as a percentage of the maximal VIP-stimulated response (after subtracting the basal cAMP level).

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each antagonist.

Essential Control Experiments:
  • Basal Control: Cells treated with vehicle only (no antagonist or agonist) to determine the baseline cAMP level.

  • Agonist Control (VIP only): Cells treated with VIP alone to determine the maximal stimulated cAMP level.

  • Positive Control: Cells treated with forskolin, a direct activator of adenylyl cyclase, to confirm that the downstream signaling pathway is intact. This control should produce a robust cAMP signal, and this signal should not be inhibited by the VIP receptor antagonists.

  • Negative Control (Antagonist only): Cells treated with the highest concentration of the antagonist alone to ensure it does not have any intrinsic agonist or inverse agonist activity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compounds to rule out any effects of the solvent on the assay.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as VIP(6-28) but in a random sequence can be used as a negative control to demonstrate the specificity of the antagonist's effect.

By adhering to these detailed protocols and incorporating the appropriate controls, researchers can generate high-quality, reproducible data on the functional activity of VIP(6-28) and its alternatives, thereby advancing our understanding of the VIP signaling system and its potential as a therapeutic target.

References

Comparative Analysis of VIP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Species Specificity of VIP Receptor Antagonists

For researchers and drug development professionals, understanding the species-specific differences in the pharmacology of Vasoactive Intestinal Peptide (VIP) receptor antagonists is critical for the preclinical evaluation and clinical translation of novel therapeutics. This guide provides an objective comparison of the performance of various VIP receptor antagonists, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Vasoactive Intestinal Peptide (VIP) is a neuropeptide that plays a crucial role in a wide array of physiological processes, including neurotransmission, smooth muscle relaxation, and immune responses. Its actions are mediated through two G protein-coupled receptors (GPCRs), VPAC1 and VPAC2.[1] Given their involvement in various pathological conditions, these receptors have emerged as promising therapeutic targets. However, significant species-dependent differences in the affinity and potency of VIP receptor antagonists can lead to discrepancies between animal model data and human clinical trial outcomes. This guide aims to provide a comparative overview of commonly used VIP receptor antagonists across different species to aid in the selection of appropriate research tools and the interpretation of experimental results.

The following tables summarize the binding affinity (Ki) and functional potency (IC50) of several key VIP receptor antagonists for VPAC1 and VPAC2 receptors across human, rat, and mouse species. These values are indicative of the antagonist's ability to bind to the receptor and inhibit its function, respectively.

Table 1: Species Specificity of VPAC1 Receptor Antagonists

AntagonistSpeciesReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Reference
PG 97-269 HumanVPAC1High Affinity-[2]
RatVPAC1-Effective Antagonist[3]
MouseVPAC1--
[4-Cl-D-Phe6,Leu17]VIP RatMacrophage VIPR-125.8 ± 13.2[4]
MouseMacrophage VIPR-110.8 ± 10.7[4]

Table 2: Species Specificity of VPAC2 Receptor Antagonists

AntagonistSpeciesReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Reference
PG 99-465 HumanVPAC2-Partial Agonist/Antagonist[1]
MouseVPAC2-Effective Antagonist[5]
VIpep-3 HumanVPAC241 (KD)47
RatVPAC2-44
MouseVPAC2-180
Compound 1 (Small Molecule) HumanVPAC2-3800[6]
MouseVPAC2InactiveInactive[6]

Table 3: Broad Spectrum VIP Receptor Antagonists

AntagonistSpeciesReceptorBinding Affinity (Ki, nM)Functional Potency (IC50, nM)Reference
VIPhyb HumanVPAC1/VPAC2-~5000 (binding)[7]
MouseVPAC1/VPAC2-~10000 (cAMP)[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental procedures involved in the study of VIP receptor antagonists, the following diagrams illustrate the canonical VIP receptor signaling pathway and a typical experimental workflow for antagonist characterization.

VIP_Signaling_Pathway Canonical VIP Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Antagonist Antagonist Antagonist->VPAC_Receptor Blocks G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Canonical VIP Receptor Signaling Pathway

Experimental_Workflow Experimental Workflow for VIP Antagonist Characterization cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Assays cluster_ex_vivo Ex Vivo/In Vivo Studies Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Confirm Antagonism Tissue_Prep Isolated Tissue Preparations Functional_Assay->Tissue_Prep Validate in Native Tissues Cell_Lines Transfected Cell Lines (Human, Rat, Mouse VPAC1/2) Cell_Lines->Binding_Assay Cell_Lines->Functional_Assay Animal_Models Animal Models of Disease Tissue_Prep->Animal_Models Assess In Vivo Efficacy

Caption: Experimental Workflow for VIP Antagonist Characterization

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pharmacological research. The following sections provide detailed protocols for the key assays used to characterize VIP receptor antagonists.

Radioligand Binding Assay Protocol

This protocol is designed to determine the binding affinity (Ki) of a test compound for VPAC receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the target VPAC receptor (human, rat, or mouse).

  • Radioligand (e.g., [125I]-VIP).

  • Test antagonist compounds.

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Wash buffer (ice-cold binding buffer).

  • 96-well filter plates (e.g., GF/C filters pre-treated with 0.3% polyethyleneimine).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP (1 µM, for non-specific binding) or various concentrations of the test antagonist.

    • 50 µL of the radioligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation (typically 10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature (or 37°C) for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Functional Assay Protocol

This protocol measures the ability of an antagonist to inhibit the VIP-induced production of cyclic AMP (cAMP), a key second messenger in VPAC receptor signaling.

Materials:

  • Whole cells expressing the target VPAC receptor (human, rat, or mouse).

  • VIP (agonist).

  • Test antagonist compounds.

  • Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA).

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Plate reader compatible with the chosen cAMP assay kit.

Procedure:

  • Cell Culture: Culture cells expressing the receptor of interest in appropriate multi-well plates until they reach 80-90% confluency.

  • Pre-incubation with Antagonist: Wash the cells once with stimulation buffer. Add various concentrations of the test antagonist to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of VIP (typically the EC80 concentration, which gives 80% of the maximal response) to the wells containing the antagonist. Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells according to the cAMP assay kit manufacturer's instructions. Perform the cAMP measurement using the plate reader.

  • Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the percentage of inhibition of the VIP-stimulated cAMP response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.[9][10]

Conclusion

The data and protocols presented in this guide highlight the critical importance of considering species specificity in the development and evaluation of VIP receptor antagonists. While some antagonists exhibit similar activity across species, others show significant differences, which can have profound implications for the translation of preclinical findings. By utilizing the comparative data and detailed methodologies provided, researchers can make more informed decisions in their drug discovery efforts, ultimately accelerating the development of novel and effective therapies targeting the VIP system.

References

Safety Operating Guide

Navigating the Disposal of Vasoactive Intestinal Peptide (VIP) from Diverse Species

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Vasoactive Intestinal Peptide (VIP), a widely studied neuropeptide, is paramount for laboratory safety and environmental compliance. While the peptide sequence of VIP is identical in human, rat, porcine, and bovine species, the disposal procedures are dictated by the nature of the waste and the presence of potential biohazards, rather than the origin of the peptide itself.[1][2] This guide provides a comprehensive overview of the necessary protocols for researchers, scientists, and drug development professionals.

Risk Assessment: The Foundation of Proper Disposal

Vasoactive Intestinal Peptide in its pure, synthetic form is generally not classified as a hazardous substance.[3] However, the primary concern for disposal arises from the context of its use. Waste materials should be categorized based on potential contamination with biological or chemical hazards.

  • Category 1: Non-Hazardous VIP Waste: This includes pure, unused VIP powder, or solutions prepared with non-hazardous buffers.

  • Category 2: Biohazardous VIP Waste: This category is broad and includes any VIP-contaminated materials that pose a biological risk. All research materials involving human or animal-derived substances should be treated as potentially biohazardous.[4][5] This includes:

    • Cell cultures, tissue samples, and bodily fluids used in assays.[4]

    • Animal carcasses, bedding, and related waste from in-vivo studies.[6][7]

    • Materials contaminated with recombinant or synthetic nucleic acids (r/sNA).[8][9]

    • Contaminated labware such as pipette tips, gloves, and culture flasks.

Decontamination and Disposal Protocols

Disposal methods must align with federal, state, and local regulations, and it is crucial to adhere to your institution's specific biosafety guidelines.[3][10]

Non-Hazardous VIP Waste Disposal: For pure, uncontaminated VIP, the recommended procedure is to:

  • Keep the peptide in its original container.

  • Consult your institution's chemical waste program or a licensed professional waste disposal company for disposal.[3]

  • For minor spills of solid peptide, carefully sweep the material into a suitable, closed container for disposal.[11]

Biohazardous VIP Waste Decontamination and Disposal: All materials classified as biohazardous must be decontaminated before they can be considered for disposal in the general waste stream.[12] The primary methods of decontamination are chemical disinfection and autoclaving.

Experimental Protocol 1: Chemical Decontamination of Liquid Biohazardous Waste

This protocol is suitable for liquid waste from cell cultures or other aqueous solutions contaminated with VIP and biohazardous agents.

  • Preparation: Work within a biosafety cabinet and wear appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection.

  • Agent Selection: Choose an appropriate chemical disinfectant based on the biological agents present and institutional approval. Sodium hypochlorite (bleach) is commonly used for r/sNA and other biological materials.[4][9]

  • Decontamination: Add fresh bleach to the liquid waste to achieve a final concentration of 10% (a 1:10 dilution of household bleach).[9]

  • Contact Time: Ensure a minimum contact time of 30 minutes to ensure thorough decontamination.[9]

  • Disposal: Following decontamination, the neutralized liquid may be permissible for drain disposal, provided it complies with local wastewater regulations and institutional permits.[4] Always verify this with your institution's Environmental Health and Safety (EHS) office.

Experimental Protocol 2: Autoclave Decontamination of Solid Biohazardous Waste

This protocol is the standard for decontaminating solid lab waste such as pipette tips, culture plates, and gloves.

  • Collection: Collect waste in an autoclave-safe biohazard bag placed within a rigid, leak-proof secondary container marked with the international biohazard symbol.[4][8] Do not place bags directly on the floor.[13]

  • Preparation for Autoclaving: To facilitate steam penetration, add a small amount of water to the bag. Do not seal the bag tightly, as this could cause it to rupture.

  • Autoclave Cycle: Process the waste using a validated autoclave cycle, typically at a minimum of 121°C and 15 PSI for at least 30 minutes.[4] Cycle times may need to be increased for larger loads.

  • Validation: Monthly validation of the autoclave's efficacy using a biological indicator, such as Geobacillus stearothermophilus spore strips, is a standard quality control measure.[4]

  • Final Disposal: Once the cycle is complete and the waste has cooled, the autoclaved bag (with the biohazard symbol defaced or covered) can typically be disposed of in the regular municipal waste stream.[4][8]

Summary of Decontamination Methods

MethodAgent/ProcessStandard Concentration/ParametersMinimum Contact TimeApplicable To
Chemical Disinfection Sodium Hypochlorite (Bleach)0.5% - 1.0% available chlorine[4] / 10% final concentration for liquids[9]20 - 30 minutes[4][9]Liquid waste, surface decontamination
Stabilized Hydrogen Peroxide7% concentration[4]10 minutes[4]Liquid waste, surface decontamination
Thermal Decontamination Autoclave (Steam Sterilization)121°C at 15 PSI[4]30 minutes (minimum)[4]Solid lab waste, liquids, glassware
Final Disposal IncinerationHigh Temperature (>1800°F)[4]Not ApplicableAnimal carcasses[7], sharps[8], bulk biohazardous waste

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of VIP-related waste in a laboratory setting.

VIP_Disposal_Workflow cluster_start cluster_assessment Step 1: Hazard Assessment cluster_non_hazardous Non-Biohazardous Path cluster_biohazardous Biohazardous Path cluster_disposal_methods Step 3: Final Disposal start Start: VIP Waste Generated q_biohazard Contaminated with biohazards? (e.g., rDNA, cells, tissues, animal material) start->q_biohazard non_bio_disposal Dispose as Chemical Waste (Consult EHS/Licensed Disposal Company) q_biohazard->non_bio_disposal No decontaminate Step 2: Decontamination Required q_biohazard->decontaminate Yes q_type What is the waste form? solid_waste Solid Waste (Labware, PPE) q_type->solid_waste Solid liquid_waste Liquid Waste (Cultures, Media) q_type->liquid_waste Liquid sharps_waste Sharps (Needles, Blades) q_type->sharps_waste Sharps animal_waste Animal Carcasses/Tissues q_type->animal_waste Animal decontaminate->q_type autoclave Autoclave (121°C, 15 PSI, 30+ min) solid_waste->autoclave chemical Chemical Disinfection (e.g., 10% Bleach) liquid_waste->chemical incinerate Incineration via Biohazardous Waste Program sharps_waste->incinerate animal_waste->incinerate municipal_waste Dispose in Municipal Waste (Biohazard symbol removed) autoclave->municipal_waste drain_disposal Dispose via Drain (If permitted by institution) chemical->drain_disposal

Caption: Decision workflow for VIP waste disposal.

By following these guidelines and consulting with institutional safety officers, researchers can ensure the safe and compliant disposal of all VIP-related materials.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.